NIBR-17
Description
Properties
IUPAC Name |
6-(2-aminopyrimidin-5-yl)-N-(6-methoxypyridin-3-yl)-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O2/c1-27-16-3-2-13(11-20-16)23-15-8-14(12-9-21-17(19)22-10-12)24-18(25-15)26-4-6-28-7-5-26/h2-3,8-11H,4-7H2,1H3,(H2,19,21,22)(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYTIOLZIKUJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=C(N=C3)N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NIBR-17: A Technical Guide to its Mechanism of Action as a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NIBR-17 is a potent, small-molecule inhibitor targeting the Class I phosphoinositide 3-kinases (PI3Ks). As a pan-inhibitor, it demonstrates activity against all four Class I isoforms (α, β, γ, and δ), which are critical components of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into a wide range of cellular responses.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K at the plasma membrane.
Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon activation, the p110 catalytic subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2).[4] Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the regulation of diverse cellular processes including cell survival, growth, proliferation, and metabolism. A key downstream effector of Akt is the mTOR complex 1 (mTORC1), which plays a central role in protein synthesis and cell growth.
Dysregulation of the PI3K/Akt/mTOR pathway, often through mutations in the PIK3CA gene (encoding the p110α isoform) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in cancer, making it a prime target for therapeutic intervention.
This compound: A Pan-Class I PI3K Inhibitor
This compound is a potent inhibitor of all four Class I PI3K isoforms. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the p110 catalytic subunit, thereby preventing the phosphorylation of PIP2 to PIP3 and blocking downstream signaling.
Quantitative Data: In Vitro Potency
The inhibitory activity of this compound against the Class I PI3K isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its pan-inhibitory profile.
| PI3K Isoform | IC50 (nM) |
| PI3Kα | 1 |
| PI3Kβ | 9.2 |
| PI3Kγ | 9 |
| PI3Kδ | 20 |
Data sourced from publicly available information.
Furthermore, the cellular activity of this compound has been assessed by measuring the inhibition of Akt phosphorylation at Ser473 in a human ovarian cancer cell line.
| Cell Line | Assay | EC50 (µM) |
| A2780 | Inhibition of pAkt (Ser473) | 0.09 |
Data sourced from MedChemExpress, referencing Burger MT, et al. ACS Med Chem Lett. 2010.[4]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of intervention for this compound.
Caption: PI3K/Akt/mTOR signaling pathway and this compound's point of inhibition.
Experimental Protocols
The following are representative protocols for the types of experiments typically used to characterize a PI3K inhibitor like this compound. These are based on standard methodologies and may not reflect the exact protocols used in the primary research by Burger et al.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that detects ADP production.
Materials:
-
Purified recombinant human PI3Kα, β, γ, and δ enzymes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.05% CHAPS).
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP.
-
This compound dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the PI3K enzyme, substrate (PIP2), and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a typical biochemical kinase assay.
Cellular Assay: Western Blot for pAkt Inhibition
This assay determines the ability of this compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of Akt.
Materials:
-
A2780 human ovarian cancer cells (or other relevant cell line).
-
Cell culture medium and supplements.
-
This compound dissolved in DMSO.
-
Growth factor for stimulation (e.g., IGF-1 or EGF).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed A2780 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control (β-actin).
-
Plot the normalized p-Akt levels against the this compound concentration to determine the EC50 value.
References
NIBR-17 discovery and synthesis
NIBR-17: Discovery and Synthesis
Introduction
This compound is a selective inhibitor of the sodium-coupled monocarboxylate transporter 2 (SMCT2), also known as SLC5A12. This transporter is primarily responsible for the reabsorption of lactate in the kidneys. By inhibiting SMCT2, this compound promotes the excretion of lactate in urine, thereby lowering systemic lactate levels. This mechanism of action has potential therapeutic applications in conditions associated with elevated lactate, such as organic acidemias. The discovery of this compound was the result of a focused effort to identify potent and selective inhibitors of SMCT2 with favorable pharmacokinetic properties suitable for clinical development.
Discovery of this compound
The journey to discover this compound began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit SMCT2-mediated lactate uptake. This initial screening led to the identification of a pyrazole-5-carboxylate hit compound. While this initial hit demonstrated activity, it suffered from poor metabolic stability.
To improve upon this initial lead, a structure-activity relationship (SAR) study was initiated. This involved the synthesis and evaluation of a series of analogs to identify modifications that would enhance potency and metabolic stability. A key breakthrough in this process was the replacement of a metabolically labile ester group with a more stable amide functionality. This led to the development of a series of pyrazole-5-carboxamides with significantly improved metabolic stability and oral bioavailability.
Further optimization of this series focused on the substitution patterns of the pyrazole and phenyl rings. These efforts culminated in the identification of this compound, which exhibited a favorable balance of high potency, excellent selectivity, and good pharmacokinetic properties.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. A key step in the synthesis is the formation of the pyrazole core, followed by the introduction of the necessary substituents. The final step typically involves the amidation of a pyrazole carboxylic acid intermediate. The detailed synthetic route has been described in the scientific literature, providing a reproducible method for the preparation of this compound for research and development purposes.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| SMCT2 IC50 (Human) | 20 nM |
| SMCT2 IC50 (Mouse) | 20 nM |
| SMCT1 IC50 (Human) | >10,000 nM |
| SMCT1 IC50 (Mouse) | >10,000 nM |
| Aqueous Solubility (pH 7.4) | 180 µM |
| Human Plasma Protein Binding | 98.9% |
| Mouse Plasma Protein Binding | 98.7% |
| Oral Bioavailability (Mouse) | 60% |
Experimental Protocols
SMCT2 Inhibition Assay:
The potency of this compound to inhibit SMCT2 was determined using a cell-based assay. Human embryonic kidney 293 (HEK293) cells were engineered to express human or mouse SMCT2. These cells were then incubated with varying concentrations of this compound in the presence of radiolabeled [14C]-lactate. The amount of lactate uptake was measured by scintillation counting. The IC50 value, which represents the concentration of this compound required to inhibit 50% of lactate uptake, was then calculated.
Pharmacokinetic Studies in Mice:
To assess the oral bioavailability of this compound, the compound was administered to mice via oral gavage. Blood samples were collected at various time points after administration, and the concentration of this compound in the plasma was determined using liquid chromatography-mass spectrometry (LC-MS). The oral bioavailability was calculated by comparing the area under the curve (AUC) of the plasma concentration-time profile after oral administration to the AUC after intravenous administration.
Signaling Pathways and Experimental Workflows
Caption: A simplified workflow illustrating the key stages in the discovery of this compound.
Caption: The mechanism of action of this compound in the kidney.
NIBR-17: A Technical Overview of a Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. This compound, also referred to as compound 17 in initial discovery literature, has demonstrated significant activity against all four class I PI3K isoforms, making it a valuable tool for research in oncology and other signaling pathways.
Chemical Structure and Properties
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| Molecular Formula | C₁₈H₂₀N₈O₂ |
| Molecular Weight | 380.40 g/mol [1] |
| CAS Number | 944396-88-7[1] |
| SMILES String | O=C(NC1=NC(N2CCOCC2)=CC(C3=CN=C(N)N=C3)=N1)C4=CC=CC=C4 |
| Physical State | Solid (presumed) |
| Solubility | Not publicly available |
| Melting Point | Not publicly available |
Biological Activity
This compound functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ). Its inhibitory activity is most potent against the p110α isoform.
Table 2: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) |
| p110α | 1[2] |
| p110β | 92[2] |
| p110γ | 9[2] |
| p110δ | 20[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, growth, survival, and metabolism. By blocking the catalytic activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the recruitment and activation of downstream effectors such as AKT and mTOR.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the discovery of this compound and standard biochemical assays for PI3K inhibitors.
In Vitro PI3K Enzyme Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC₅₀) of this compound against the different PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ)
-
PIP2 substrate
-
ATP (with γ-³²P-ATP for radiometric detection or cold ATP for other detection methods)
-
This compound (or other test compounds)
-
Kinase buffer
-
Stop solution
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
In a reaction plate, add the kinase buffer, the respective PI3K isoform, and the this compound dilution.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated PIP3. For radiometric assays, this involves capturing the radiolabeled PIP3 on a filter and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
NIBR-17: A Technical Guide to the Pan-Class I PI3K Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed insights into the compound's biochemical activity, cellular effects, and the methodologies for its evaluation.
Core Compound Profile
This compound is a small molecule inhibitor that demonstrates potent and broad activity against all four class I PI3K isoforms (α, β, γ, and δ). These kinases are critical components of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making PI3K a prime target for therapeutic intervention. This compound's ability to inhibit all class I isoforms positions it as a valuable tool for investigating the broad consequences of PI3K pathway inhibition and as a potential starting point for the development of anticancer therapeutics.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Table 1: Biochemical Inhibitory Activity of this compound | |
| Target Isoform | IC50 (nM) |
| PI3Kα | 1 |
| PI3Kβ | 9.2 |
| PI3Kγ | 9 |
| PI3Kδ | 20 |
| Table 2: Cellular Activity of this compound | |
| Cell Line | A2780 (Human ovarian carcinoma) |
| Assay | Inhibition of PI3Kα-mediated Akt phosphorylation (Ser473) |
| EC50 (µM) | 0.09 |
Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt. This recruitment to the membrane facilitates the phosphorylation and activation of Akt by other kinases, such as PDK1 and mTORC2. Once activated, Akt proceeds to phosphorylate a wide array of downstream substrates, ultimately leading to the regulation of cellular functions like protein synthesis, cell survival, and proliferation. This compound exerts its effect by directly inhibiting the kinase activity of all class I PI3K isoforms, thereby blocking the production of PIP3 and halting the downstream signaling cascade.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize PI3K inhibitors like this compound. While the full experimental details from the original publication on this compound by Burger et al. were not accessible, these protocols are based on standard, widely accepted methodologies in the field.
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory potency (IC50) of this compound against Class I PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PIP2 (substrate)
-
ATP
-
This compound (or other test compounds)
-
HTRF detection reagents (e.g., Eu3+-cryptate labeled anti-GST antibody, d2-labeled PIP3 analog, GST-tagged PH domain)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final concentrations in cold assay buffer.
-
Assay Reaction:
-
Add 2 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/substrate mix to each well to initiate the kinase reaction.
-
Add 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF stop/detection buffer containing EDTA and the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reaction to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Akt Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of Akt at Serine 473 in a cellular context.
Materials:
-
A2780 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Growth factor (e.g., IGF-1 or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A2780 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Cell Viability Assay (MTT)
This protocol describes the use of an MTT assay to evaluate the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., A2780)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of a PI3K inhibitor using an in vitro kinase assay.
NIBR-17: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIBR-17 is a potent, small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway. As a pan-class I PI3K inhibitor, it demonstrates activity against all four class I isoforms (α, β, γ, and δ). The PI3K/Akt/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its deregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of the biological targets and signaling pathways of this compound, including quantitative data, experimental methodologies, and pathway visualizations to support further research and drug development efforts.
Biological Targets and In Vitro Potency
This compound is characterized as a pan-class I PI3K inhibitor, exhibiting potent inhibitory activity against the alpha, beta, gamma, and delta isoforms of PI3K. The inhibitory activity of this compound has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.
| Target | IC50 (nM) |
| PI3Kα | 1 |
| PI3Kβ | 9.2 |
| PI3Kγ | 9 |
| PI3Kδ | 20 |
Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms.
Signaling Pathways
The primary signaling pathway modulated by this compound is the PI3K/Akt/mTOR pathway. By inhibiting the class I PI3K isoforms, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels at the cell membrane leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent reduction in phosphorylated Akt (p-Akt) leads to the modulation of a multitude of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound, based on standard methodologies in the field.
In Vitro PI3K Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
PIP2 substrate
-
This compound (or other test compounds)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Method:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a 384-well plate, add the kinase buffer, the specific PI3K isoform, and the PIP2 substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cellular Western Blot for Akt Phosphorylation
This cell-based assay determines the ability of this compound to inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Materials:
-
Cancer cell line with a deregulated PI3K pathway (e.g., A2780 ovarian cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Seed A2780 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
In Vivo Efficacy
The in vivo activity of this compound has been evaluated in a mouse xenograft model using the A2780 ovarian cancer cell line.[1] In this model, this compound demonstrated its ability to inhibit tumor growth.[1] This anti-tumor efficacy is correlated with the pharmacodynamic inhibition of Akt phosphorylation at serine 473 (p-Akt Ser473) in the tumor tissue, establishing a clear link between target engagement and in vivo response.[1]
Conclusion
This compound is a potent pan-class I PI3K inhibitor that effectively targets the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit all four class I isoforms translates to robust inhibition of downstream signaling, as evidenced by the reduction of Akt phosphorylation in cellular and in vivo models. The provided data and experimental frameworks offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar PI3K inhibitors in oncology and other diseases driven by aberrant PI3K signaling.
References
In-depth Technical Guide on NIBR-17 Preclinical Data and Studies
Notice to the Reader:
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, no preclinical data, experimental studies, or any other form of scientific information could be found for a compound specifically designated as "NIBR-17". The search included queries for "this compound preclinical data", "this compound mechanism of action", "this compound animal studies", "this compound pharmacology", and "this compound toxicology studies".
Furthermore, a search for the associated CAS Number 944396-88-7, as listed by a chemical supplier, did not yield any scientific publications or data that would enable the creation of the requested technical guide.
It is highly probable that "this compound" is an internal development code name used by a research institution (such as the Novartis Institutes for BioMedical Research, for which "NIBR" is a common acronym) and has not been disclosed in the public domain. Without access to proprietary, unpublished research, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Therefore, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations, cannot be fulfilled due to the absence of the necessary source information. Should information on "this compound" become publicly available in the future, a technical guide could be compiled.
NIBR-17: An In-Depth Technical Guide to its In Vitro Kinase Assay Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay results for NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Kinase Inhibition Data
This compound has been characterized as a pan-inhibitor of class I PI3K isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the alpha, beta, gamma, and delta isoforms of PI3K. This data provides a clear quantitative representation of the compound's potency and selectivity profile within this kinase subfamily.
| Kinase Target | IC50 (nM) |
| PI3Kα | 1 |
| PI3Kβ | 9.2 |
| PI3Kγ | 9 |
| PI3Kδ | 20 |
PI3K/Akt Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the activity of PI3K enzymes, which are critical components of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical PI3K/Akt signaling cascade and indicates the point of inhibition by this compound.
Experimental Protocols: In Vitro PI3K Kinase Assay
While the specific, detailed experimental protocol used by Novartis for the initial characterization of this compound is not publicly available, a representative protocol for determining the IC50 values of inhibitors against class I PI3K isoforms using a widely adopted technology, such as the HTRF® (Homogeneous Time Resolved Fluorescence) assay, is provided below. This methodology reflects the current standards in the field for in vitro kinase inhibitor profiling.
Objective: To determine the in vitro potency (IC50) of this compound against the PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ isoforms.
Assay Principle: The HTRF® PI3K assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of the PI3K enzymatic reaction. The assay utilizes a Europium (Eu3+) cryptate-labeled anti-GST antibody, a GST-tagged PIP3-binding protein (PH domain), and a d2-labeled PIP3 analog. In the absence of kinase activity, these components form a FRET (Förster Resonance Energy Transfer) complex, resulting in a high HTRF signal. PIP3 produced by the kinase competes with the d2-labeled PIP3 for binding to the GST-PH domain, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
-
This compound (or test compound)
-
PI3K substrate (e.g., dipalmitoyl-phosphatidylinositol-4,5-bisphosphate; PIP2)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)
-
HTRF® Detection Reagents:
-
Eu3+-cryptate labeled anti-GST antibody
-
GST-tagged PH domain
-
d2-labeled PIP3
-
-
384-well low-volume microplates
-
HTRF®-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 serial dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 0.5 µL) of the serially diluted this compound or DMSO (for control wells) into the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the specific PI3K isoform and the PIP2 substrate in the assay buffer.
-
Add the kinase/substrate mixture to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each kinase isoform.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
-
Detection:
-
Prepare a detection mix containing the Eu3+-cryptate labeled anti-GST antibody, GST-tagged PH domain, and d2-labeled PIP3 in a detection buffer containing EDTA to stop the kinase reaction.
-
Add the detection mix to all wells.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to reach equilibrium.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at both 665 nm (d2 acceptor) and 620 nm (Eu3+ cryptate donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize the data using the "no enzyme" (high signal) and "no inhibitor" (low signal) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Workflow for In Vitro Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors in an in vitro setting, from initial compound handling to final data analysis.
Unveiling the Cellular Impact of NIBR-17: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the cellular effects of NIBR-17, a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates available quantitative data, details key experimental methodologies, and visualizes the core signaling pathway affected by this compound.
Core Cellular Effects of this compound Treatment
This compound is a small molecule inhibitor targeting the class I PI3K isoforms (α, β, δ, and γ), which are critical components of a signaling pathway frequently deregulated in cancer.[1][2] Inhibition of these kinases by this compound leads to downstream effects on cell growth, proliferation, and survival.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against the four class I PI3K isoforms has been determined through in vitro enzymatic assays. Furthermore, its effect on the PI3K signaling pathway within a cellular context has been quantified by measuring the phosphorylation of the downstream effector protein Akt.
| Parameter | Target | Value | Assay Type |
| IC₅₀ | PI3Kα | 1 nM | Enzymatic Assay |
| PI3Kβ | 20 nM | Enzymatic Assay | |
| PI3Kδ | 9.2 nM | Enzymatic Assay | |
| PI3Kγ | 9 nM | Enzymatic Assay | |
| EC₅₀ | PI3Kα-mediated Akt phosphorylation (Ser473) | 0.09 µM | Cellular Assay (A2780 cells)[3] |
Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against the class I PI3K isoforms and its half-maximal effective concentration (EC₅₀) in a cellular context.
In vivo studies have demonstrated that this compound treatment can lead to the inhibition of tumor growth. In a mouse xenograft model using A2780 human ovarian cancer cells, administration of this compound resulted in the modulation of AKT(Ser473) phosphorylation and a reduction in tumor progression.[1][2]
Experimental Methodologies
The following sections detail the protocols for key experiments used to characterize the cellular effects of this compound.
PI3K Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against the individual class I PI3K isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes are used. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Compound Dilution: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound.
-
Detection of PIP3 Production: The amount of the reaction product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This is commonly done using a competitive ELISA or a fluorescence-based assay with a PIP3-binding protein.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular p-Akt (Ser473) Western Blot Assay
Objective: To assess the inhibition of PI3K pathway activity in a cellular context by measuring the phosphorylation of Akt at serine 473.
Protocol:
-
Cell Culture and Treatment: A2780 human ovarian carcinoma cells are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-Akt to total Akt is calculated to determine the extent of pathway inhibition. The EC₅₀ value is determined by plotting the percentage of inhibition of Akt phosphorylation against the logarithm of the this compound concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Human cancer cells, such as A2780, are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into vehicle control and this compound treatment groups. This compound is administered orally or via another appropriate route at a predetermined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the levels of phosphorylated Akt to confirm target engagement in vivo.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PI3K signaling pathway targeted by this compound and a typical experimental workflow for its characterization.
PI3K Signaling Pathway Inhibition by this compound.
Workflow for Characterizing this compound Cellular Effects.
References
Unraveling the Signal Transduction Pathways of NIBR-17: A Technical Overview
The role and mechanism of action of a compound designated NIBR-17 in cellular signal transduction remain largely undefined in publicly accessible scientific literature and databases. Extensive searches for "this compound" in the context of signal transduction, cellular pathways, and pharmacology did not yield specific information regarding its molecular targets or its impact on signaling cascades.
While the acronym "NIBR" may potentially be associated with the Novartis Institutes for BioMedical Research, there is no publicly available information linking this institution to a compound with the specific identifier "this compound" and its role in signal transduction. A product listing for "this compound" with the CAS number 944396-88-7 exists from a chemical supplier, but this listing provides no details on its biological activity or mechanism of action.[1]
The initial broad searches on signal transduction and pharmacology brought up extensive information on well-established signaling pathways, such as the Interleukin-17 (IL-17) pathway, and general principles of pharmacology. The IL-17 family of cytokines, for instance, plays a crucial role in inflammatory responses by binding to IL-17 receptors and activating downstream signaling through adaptor proteins like Act1 and the TRAF family of E3 ubiquitin ligases.[2][3][4][5][6][7] This activation leads to the induction of various transcription factors, including NF-κB and C/EBPβ, culminating in the expression of pro-inflammatory genes.[6] However, no connection between this compound and the IL-17 pathway or any other specific signaling cascade could be established from the available information.
Similarly, searches for pharmacological data returned general principles of drug action and information on unrelated therapeutic agents such as Neratinib, a tyrosine kinase inhibitor,[8] and various drugs discussed in the context of nursing pharmacology.[9][10]
Without any specific data on this compound's molecular interactions, its effects on cellular processes, or its mechanism of action, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its signaling pathways as requested.
Further research and disclosure of information from the originating entity are required to elucidate the role of this compound in signal transduction. Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary databases or contact the manufacturer directly for detailed information.
References
- 1. biomall.in [biomall.in]
- 2. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Interleukin-17 signaling triggers degradation of the constitutive NF-κB inhibitor ABIN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 6. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Basic Pharmacology for Nurses - 17th Edition | Elsevier Shop [shop.elsevier.com]
- 10. Answer Key Chapter 17 - Pharmacology for Nurses | OpenStax [openstax.org]
Methodological & Application
Application Notes and Protocols for NIBR-17, a Novel IL-17 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. The IL-17 signaling pathway represents a key therapeutic target for the development of novel anti-inflammatory agents. NIBR-17 is a novel, potent, and selective small molecule inhibitor designed to target the IL-17 signaling cascade. These application notes provide a detailed experimental protocol for evaluating the in vitro efficacy of this compound in a cell-based assay, along with a summary of its inhibitory activity and a schematic of the targeted signaling pathway.
This compound: Quantitative Data Summary
The inhibitory activity of this compound on the IL-17A signaling pathway was assessed by measuring its effect on IL-17A-induced cytokine production. The half-maximal inhibitory concentration (IC50) was determined in various cell-based assays. For comparison, data for Brodalumab, a known monoclonal antibody targeting the IL-17 receptor A (IL-17RA), is also presented.
| Compound | Assay Type | Cell Line | Measured Endpoint | IC50 |
| This compound (Hypothetical Data) | IL-17A-Induced IL-6 Production | HT-29 | IL-6 Levels | 50 nM |
| Brodalumab | IL-17A-Induced GROα Production | Human Foreskin Fibroblasts | GROα Levels | 0.004 µg/mL[1] |
| Brodalumab | IL-17A-Induced IL-6 Release | Normal Human Dermal Fibroblasts | IL-6 Levels | 0.03 µg/mL[1] |
IL-17 Signaling Pathway
The binding of IL-17A to its heterodimeric receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, which in turn recruits TRAF6. The activation of TRAF6 leads to the activation of transcription factors such as NF-κB and the MAPK pathways, culminating in the expression of pro-inflammatory genes, including cytokines like IL-6 and IL-8.
Experimental Protocol: IL-17A-Induced IL-6 Production in HT-29 Cells
This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on IL-17A-induced IL-6 production in the human colon adenocarcinoma cell line, HT-29.
Materials and Reagents:
-
HT-29 cells (ATCC HTB-38)
-
McCoy's 5A Medium Modified (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Recombinant Human IL-17A (R&D Systems)
-
Recombinant Human TNF-α (R&D Systems) - optional, for signal enhancement
-
This compound (or other test compounds)
-
Brodalumab (or other positive control)
-
Human IL-6 ELISA Kit (e.g., R&D Systems, Invitrogen)
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Culture and Seeding:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a 37°C incubator with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed HT-29 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell adherence.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound and the positive control (e.g., Brodalumab) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the culture medium from the wells and add 50 µL of the diluted compounds to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent as the compound wells).
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of recombinant human IL-17A in culture medium at twice the desired final concentration (e.g., 100 ng/mL for a final concentration of 50 ng/mL). To enhance the IL-6 production, TNF-α can be added to the stimulation solution (e.g., 1 ng/mL for a final concentration of 0.5 ng/mL).[2]
-
Add 50 µL of the IL-17A (with or without TNF-α) solution to each well, except for the unstimulated control wells (add 50 µL of culture medium instead).
-
The final volume in each well should be 100 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
-
IL-6 Quantification:
-
Measure the concentration of IL-6 in the collected supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each compound concentration relative to the IL-17A-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development to assess the in vitro activity of this compound and other potential inhibitors of the IL-17 signaling pathway. The detailed methodologies and visual representations of the signaling pathway and experimental workflow are intended to facilitate the efficient and accurate evaluation of novel therapeutic candidates targeting this critical inflammatory cascade.
References
Application Notes and Protocols for In Vivo Evaluation of IL-17 Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of novel modulators targeting the Interleukin-17 (IL-17) signaling pathway. The protocols and methodologies are based on established preclinical models and are intended to assist in the assessment of efficacy, mechanism of action, and safety of potential therapeutic agents. For the purpose of this document, we will refer to a hypothetical IL-17 modulator from Novartis Institutes for BioMedical Research as "NIBR-17".
Introduction to the IL-17 Signaling Pathway
Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in host defense against extracellular pathogens and are implicated in the pathophysiology of various autoimmune and inflammatory diseases. The most prominent members are IL-17A and IL-17F, which are produced by T helper 17 (Th17) cells, among other immune cells.[1][2] IL-17 cytokines signal through a receptor complex composed of IL-17RA and IL-17RC subunits.[2][3] This signaling cascade activates downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory mediators such as cytokines, chemokines, and antimicrobial peptides.[1][2][3][4] Dysregulation of the IL-17 pathway is a key driver in conditions like rheumatoid arthritis, psoriasis, and inflammatory bowel disease (IBD).[5][6]
A recent advancement in targeting this pathway involves the identification of a bioactive 20 amino acid peptide derived from IL-17A/F, termed "nIL-17," which mimics the pro-inflammatory actions of the full-length proteins.[5][6] A monoclonal antibody, Ab-IPL-IL-17, has been developed to neutralize nIL-17 and has shown therapeutic efficacy in preclinical models of arthritis and IBD.[5][6]
In Vivo Models for Evaluating this compound Efficacy
The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of an IL-17 modulator like this compound. The choice of model should align with the intended therapeutic indication.
Murine Model of Arthritis
Collagen-induced arthritis (CIA) in mice is a widely used model that shares many pathological features with human rheumatoid arthritis.
Experimental Protocol:
-
Induction of Arthritis: Male DBA/1 mice (8-10 weeks old) are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is administered 21 days later.
-
Treatment Protocol: Prophylactic or therapeutic treatment with this compound can be initiated.
-
Prophylactic: Dosing begins before the onset of clinical signs of arthritis (e.g., day 21).
-
Therapeutic: Dosing starts after the establishment of disease (e.g., when clinical score reaches a certain threshold).
-
-
Route of Administration: Administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral, depending on the formulation of this compound.
-
Assessment of Disease:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a standardized scoring system (0-4 scale for each paw).
-
Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum and joint tissues can be collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.
-
Mouse Model of Inflammatory Bowel Disease (IBD)
The dextran sulfate sodium (DSS)-induced colitis model is a well-established model for IBD.
Experimental Protocol:
-
Induction of Colitis: C57BL/6 mice are administered 2-3% (w/v) DSS in their drinking water for 5-7 days.
-
Treatment Protocol: this compound or vehicle control is administered daily, starting concurrently with DSS administration or therapeutically after the onset of symptoms.
-
Assessment of Disease:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and rectal bleeding.
-
Colon Length: At necropsy, the length of the colon is measured as an indicator of inflammation.
-
Histopathology: Colon tissues are processed for histological evaluation of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: MPO activity in the colon is measured as a marker of neutrophil infiltration.
-
Mouse Air Pouch Model of Inflammation
This model is useful for studying leukocyte recruitment and local inflammation.
Experimental Protocol:
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. The pouch is maintained by subsequent air injections.
-
Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory stimulus (e.g., carrageenan or nIL-17) into the pouch.[5]
-
Treatment Protocol: this compound can be administered systemically or locally into the pouch prior to the inflammatory stimulus.
-
Assessment of Inflammation:
-
Leukocyte Infiltration: The pouch is lavaged, and the exudate is collected to quantify the number and type of infiltrating leukocytes (e.g., neutrophils, monocytes) by flow cytometry.[5]
-
Cytokine and Chemokine Levels: The levels of inflammatory mediators in the pouch lavage fluid are measured by ELISA or multiplex assays.[5]
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format for easy comparison.
Table 1: Efficacy of this compound in a Murine Arthritis Model
| Treatment Group | Mean Arthritis Score (Day 35) | Paw Swelling (mm) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |
| Vehicle Control | 3.5 ± 0.4 | 2.1 ± 0.2 | 3.2 ± 0.3 | 2.8 ± 0.4 |
| This compound (10 mg/kg) | 1.2 ± 0.3 | 1.1 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.3 |
| This compound (30 mg/kg) | 0.5 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.2 | 0.4 ± 0.1 |
| Positive Control (e.g., anti-TNFα) | 0.8 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.3 | 0.7 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on DSS-Induced Colitis
| Treatment Group | Disease Activity Index (Day 7) | Colon Length (cm) | MPO Activity (U/g tissue) | Histological Score |
| Vehicle Control | 2.8 ± 0.3 | 6.2 ± 0.4 | 5.1 ± 0.6 | 3.5 ± 0.4 |
| This compound (10 mg/kg) | 1.5 ± 0.2 | 7.8 ± 0.3 | 2.8 ± 0.4 | 1.8 ± 0.3 |
| This compound (30 mg/kg) | 0.9 ± 0.2 | 8.5 ± 0.2 | 1.5 ± 0.3 | 0.9 ± 0.2 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Visualizations
Signaling Pathway Diagram
Caption: IL-17 Signaling Pathway.
Experimental Workflow Diagram
Caption: General In Vivo Experimental Workflow.
Conclusion
The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of IL-17 pathway modulators like this compound. The successful application of these models will enable a thorough assessment of therapeutic efficacy and provide valuable insights into the mechanism of action, guiding further drug development efforts. It is crucial to adapt and optimize these protocols based on the specific characteristics of the test compound and the research questions being addressed.
References
- 1. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. cusabio.com [cusabio.com]
- 4. IL-17 integrates multiple self-reinforcing, feed-forward mechanisms through the RNA-binding protein Arid5a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PubMed [pubmed.ncbi.nlm.nih.gov]
NIBR-17 dosage and administration in mice
Currently, there is no publicly available information regarding a compound specifically designated as "NIBR-17" from the Novartis Institutes for BioMedical Research (NIBR) or other research institutions. Searches of scientific literature and drug development pipelines have not yielded specific data on its dosage, administration in mice, or its mechanism of action.
"NIBR" is the acronym for the Novartis Institutes for BioMedical Research, the innovation engine of Novartis.[1][2][3] NIBR is actively involved in the discovery and development of new therapies for a wide range of diseases, with over 160 projects in clinical development.[4][5] It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been disclosed in publications or public pipelines.
For researchers, scientists, and drug development professionals seeking information on a specific compound from NIBR, the following avenues may be helpful:
-
Review of Published Literature: Regularly monitoring scientific publications and presentations from Novartis and NIBR researchers may provide the first public disclosure of data related to new compounds.
-
Clinical Trial Registries: Once a compound progresses to clinical trials, information regarding its identity, mechanism of action, and clinical protocols will become available on public registries such as ClinicalTrials.gov.
-
Direct Inquiry: For specific research collaborations or inquiries, contacting NIBR directly through their official channels may be an option.
General Considerations for Preclinical Studies in Mice
While specific protocols for "this compound" are unavailable, general principles for the dosage and administration of experimental compounds in mice are well-established. These are provided for informational purposes only and should not be substituted for compound-specific data.
Administration Routes
The choice of administration route in mice depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model. Common routes include:
-
Oral (PO): Administration by gavage is common for compounds with good oral bioavailability.
-
Intraperitoneal (IP): A frequent route for systemic administration, offering rapid absorption.
-
Intravenous (IV): Provides immediate and complete bioavailability.
-
Subcutaneous (SC): For slower, more sustained absorption.
Experimental Workflow for a Novel Compound
A typical preclinical workflow for evaluating a new chemical entity in mice is outlined below.
Caption: Preclinical experimental workflow in mice.
Signaling Pathway Analysis
The mechanism of action of a novel compound is often elucidated by its effect on specific signaling pathways. For example, if a compound targets a particular kinase, its impact on downstream signaling can be visualized.
Caption: Example of a signaling pathway targeted by a hypothetical inhibitor.
Without specific information on "this compound," the above protocols and diagrams are illustrative of the general processes involved in preclinical drug development. Researchers are strongly encouraged to consult peer-reviewed literature and official documentation for any specific compound of interest.
References
Application Notes & Protocols: NIBR-17 Western Blot Protocol for Phospho-Akt (Ser473)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Akt at serine 473 (p-Akt Ser473) in cell lysates by Western blot, following treatment with the putative PI3K/Akt pathway inhibitor, NIBR-17.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473). Phosphorylation at Ser473, mediated by mTORC2, is crucial for maximal Akt activation.
This compound is a novel small molecule compound under investigation for its potential to modulate the PI3K/Akt signaling cascade. This document outlines a comprehensive Western blot protocol to assess the inhibitory effect of this compound on Akt phosphorylation at Ser473 in a cellular context.
Experimental Data
The following table summarizes hypothetical quantitative data from a dose-response experiment where a cancer cell line (e.g., MCF-7) was treated with increasing concentrations of this compound for 24 hours. The data represents the densitometric analysis of p-Akt (Ser473) and total Akt bands from a Western blot, normalized to a loading control (e.g., β-actin).
| Treatment Group | This compound Conc. (nM) | p-Akt (Ser473) Relative Density | Total Akt Relative Density | p-Akt / Total Akt Ratio | % Inhibition of p-Akt |
| Vehicle Control | 0 | 1.00 | 1.02 | 0.98 | 0% |
| This compound | 1 | 0.85 | 1.01 | 0.84 | 14% |
| This compound | 10 | 0.52 | 0.99 | 0.53 | 46% |
| This compound | 100 | 0.18 | 1.03 | 0.17 | 83% |
| This compound | 1000 | 0.05 | 0.98 | 0.05 | 95% |
Caption: Table 1. Dose-dependent inhibition of p-Akt (Ser473) by this compound.
Signaling Pathway Diagram
Caption: PI3K/Akt Signaling Pathway and the putative inhibitory action of this compound.
Detailed Experimental Protocol: Western Blot for p-Akt (Ser473)
This protocol provides a step-by-step guide for performing a Western blot to analyze the phosphorylation status of Akt at Ser473.
I. Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA (Bicinchoninic acid) protein assay kit.
-
SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl
-
SDS (Sodium dodecyl sulfate)
-
APS (Ammonium persulfate)
-
TEMED (Tetramethylethylenediamine)
-
-
Sample Buffer: 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and β-mercaptoethanol).
-
Running Buffer: 1X Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) monoclonal antibody.
-
Rabbit anti-Akt (pan) monoclonal antibody.
-
Mouse anti-β-actin monoclonal antibody (loading control).
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (H+L) secondary antibody, HRP conjugate.
-
Goat anti-mouse IgG (H+L) secondary antibody, HRP conjugate.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: 1X TBST.
II. Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-Akt.
III. Step-by-Step Methodology
A. Cell Culture and Treatment
-
Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-16 hours prior to treatment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
B. Cell Lysis and Protein Extraction
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new, pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
D. Sample Preparation
-
To 30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge briefly to collect the condensate.
E. SDS-PAGE Gel Electrophoresis
-
Load 30 µg of each protein sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
F. Protein Transfer
-
Equilibrate the gel and a PVDF membrane in 1X transfer buffer.
-
Assemble the transfer sandwich (sponge - filter paper - gel - PVDF membrane - filter paper - sponge).
-
Perform a wet transfer in 1X transfer buffer at 100V for 60-90 minutes at 4°C.
G. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
H. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
To analyze total Akt and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following the immunodetection steps above. Normalize p-Akt levels to total Akt and the loading control.
IV. Troubleshooting
-
No or Weak Signal:
-
Insufficient protein loading.
-
Inefficient protein transfer.
-
Primary or secondary antibody concentration is too low.
-
Inactive HRP or ECL substrate.
-
-
High Background:
-
Insufficient blocking.
-
Inadequate washing.
-
Antibody concentration is too high.
-
-
Non-specific Bands:
-
Antibody cross-reactivity.
-
Protein degradation (ensure use of protease inhibitors).
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on the phosphorylation of Akt, a key event in a fundamental cell signaling pathway.
Unraveling the Enigma of NIBR-17 in Cancer Research: A Methodological Template
Initial investigations into the scientific literature and public databases for a compound designated "NIBR-17" for use in cancer cell line studies have yielded no specific information. It is plausible that "this compound" represents an internal code for a compound under development, a significant misspelling of another agent, or a niche molecule not yet widely documented. The acronym "NIBR" is prominently associated with the Novartis Institutes for BioMedical Research, suggesting "this compound" could be an internal project identifier.
It is also crucial to distinguish the query from "Vitamin B17" (amygdalin or laetrile), a compound that has been promoted as an alternative cancer therapy but lacks scientific evidence of efficacy and carries a risk of cyanide poisoning.[1][2][3][4] Furthermore, searches have frequently intersected with the Interleukin-17 (IL-17) signaling pathway, a recognized therapeutic target in inflammatory diseases and cancer, but distinct from a specific small molecule inhibitor that might be designated "this compound".[5]
Given the absence of concrete data for "this compound," this document will serve as a comprehensive template for creating detailed application notes and protocols for a hypothetical or proprietary anti-cancer compound in cell line studies. This framework can be readily adapted by researchers to structure their findings and methodologies for any novel therapeutic agent.
I. Quantitative Data Summary
A clear and concise presentation of quantitative data is paramount for the evaluation of a compound's efficacy. The following tables provide a standardized format for summarizing key in vitro metrics.
Table 1: Cell Viability (IC50) Data
This table is designed to present the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
| Cell Line | Histology | Compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| HCT116 | Colorectal Carcinoma | [Insert Data] | [Insert Data] |
| PC-3 | Prostate Adenocarcinoma | [Insert Data] | [Insert Data] |
| U-87 MG | Glioblastoma | [Insert Data] | [Insert Data] |
| MRC-5 | Normal Lung Fibroblast | [Insert Data] | [Insert Data] |
Table 2: Apoptosis Induction
This table summarizes the percentage of apoptotic cells in a representative cancer cell line following treatment with the compound.
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Insert Data] | [Insert Data] |
| Compound (IC50) | [Insert Data] | [Insert Data] |
| Compound (2x IC50) | [Insert Data] | [Insert Data] |
| Staurosporine (Positive Control) | [Insert Data] | [Insert Data] |
II. Experimental Protocols
Detailed and reproducible protocols are the bedrock of sound scientific research. The following sections outline standard methodologies for key in vitro experiments.
A. Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MRC-5) from a reputable cell bank.
-
Culture Media: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
B. Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) and a positive control (e.g., Doxorubicin) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
D. Western Blot Analysis
-
Protein Extraction: Treat cells with the compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
III. Signaling Pathway and Workflow Diagrams
Visual representations of complex biological processes and experimental designs are essential for clear communication.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. 'Vitamin B17': Killing more than cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B17, Apricot Seeds, Amygdalin, Laetrile: Cancer Cure Hoax [webmd.com]
- 4. Amygdalin as a Promising Anticancer Agent: Molecular Mechanisms and Future Perspectives for the Development of New Nanoformulations for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
In-Depth Analysis of IL-17A Antagonist Secukinumab in Immunological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Due to the absence of publicly available information on "NIBR-17," this document provides a comprehensive overview of the applications of secukinumab, a well-characterized IL-17A inhibitor from Novartis, in immunology research. Secukinumab is a fully human monoclonal antibody that selectively neutralizes interleukin-17A (IL-17A), a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1] These application notes and protocols are designed to serve as a detailed guide for researchers investigating the IL-17A pathway and the therapeutic potential of its inhibitors.
Mechanism of Action
Secukinumab exerts its therapeutic effect by binding with high affinity to IL-17A, preventing its interaction with the IL-17 receptor (IL-17R) complex expressed on various cell types, including keratinocytes and synovial fibroblasts.[1][2] This blockade disrupts the downstream inflammatory cascade, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, and subsequent amelioration of inflammation and tissue damage.[3][4]
Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) triggers a signaling cascade that activates downstream pathways, including the NF-κB and MAPK pathways. This leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases. Secukinumab, by neutralizing IL-17A, effectively inhibits the activation of these pathways.[5]
Quantitative Data
The following tables summarize the in vitro efficacy of secukinumab in various immunological assays.
Table 1: Inhibition of IL-17A-Induced Cytokine Production
| Assay Target | Cell Type | Stimulant(s) | Secukinumab IC50 | Reference |
| IL-6 Release | Human Synoviocytes | IL-17A (30 pM) + TNFα | 0.14 ± 0.02 nM | [6] |
| IL-6 Release | Human Synoviocytes | IL-17A/F (1 nM) + TNFα | 3.30 ± 0.20 nM | [6] |
| IL-6 Release | Human Synoviocytes | IL-17F (33 nM) + TNFα | 1.80 ± 0.17 µM | [6] |
Table 2: In Vitro T-Cell Response to Secukinumab
| Assay | Metric | Result | Reference |
| T-Cell Proliferation | % Donors with Positive Response | 6% | [7] |
| IL-2 ELISpot | % Donors with Positive Response | 6% | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: IL-17A Neutralization Assay by Measuring IL-6 Production
This assay assesses the ability of secukinumab to inhibit IL-17A-induced production of the pro-inflammatory cytokine IL-6 from human synovial fibroblasts.
Materials:
-
Human Synovial Fibroblasts
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Recombinant Human IL-17A
-
Recombinant Human TNF-α (optional, for co-stimulation)
-
Secukinumab
-
96-well cell culture plates
-
Human IL-6 ELISA Kit
Procedure:
-
Cell Seeding: Seed human synovial fibroblasts into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Pre-incubation: Replace the medium with fresh medium containing serial dilutions of secukinumab. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 30 pM (or other desired concentration). For co-stimulation, TNF-α can be added.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each secukinumab concentration and determine the IC50 value.
Protocol 2: T-Cell Proliferation Assay
This assay evaluates the potential of secukinumab to induce T-cell proliferation, a measure of immunogenicity.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Monocyte-derived Dendritic Cells (DCs)
-
Autologous CD4+ T-cells
-
Secukinumab
-
Cell culture medium
-
[3H]-thymidine or other proliferation assay reagent (e.g., CFSE)
-
96-well U-bottom plates
Procedure:
-
DC Preparation: Generate monocyte-derived DCs from PBMCs.
-
DC Loading: Expose DCs to secukinumab (or control) in vitro.
-
Co-culture: Co-culture the secukinumab-exposed DCs with autologous CD4+ T-cells in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 5-7 days.
-
Proliferation Measurement:
-
For [3H]-thymidine incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure thymidine incorporation using a scintillation counter.
-
For CFSE-based assays: Stain T-cells with CFSE prior to co-culture. After incubation, measure CFSE dilution by flow cytometry.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation of stimulated cultures by the mean proliferation of unstimulated cultures. An SI ≥ 1.9 is typically considered a positive response.[7]
Experimental Workflow
The following diagram illustrates a general workflow for in vitro testing of an IL-17A inhibitor like secukinumab.
References
- 1. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of Secukinumab on severe sepsis model rats by neutralizing IL-17A to inhibit IKBα/NFκB inflammatory signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secukinumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cosentyx alleviates psoriasis-induced podocyte injury by inhibiting the tlr/nf-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of IL-17
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells. IL-17 plays a crucial role in host defense against extracellular pathogens and has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. Flow cytometry is a powerful technique for the identification and quantification of IL-17-producing cells at a single-cell level, providing valuable insights into the immune response in health and disease. These application notes provide a comprehensive guide to the analysis of IL-17 by flow cytometry.
Principle of the Assay
Intracellular cytokine staining by flow cytometry allows for the detection of IL-17 within individual cells. The general workflow involves stimulating peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions to induce cytokine production. A protein transport inhibitor is added to block the secretion of IL-17, causing it to accumulate inside the cell. The cells are then stained for cell surface markers to identify specific cell populations, followed by fixation and permeabilization to allow anti-IL-17 antibodies to enter the cell and bind to the intracellular cytokine. The stained cells are subsequently analyzed on a flow cytometer.
Quantitative Data Summary
The following tables summarize quantitative data on the frequency of IL-17 producing cells as determined by flow cytometry in various studies.
Table 1: Frequency of IL-17+ T Cells in Peripheral Blood of Healthy Donors and Patients with Autoimmune Diseases.
| Cell Population | Condition | Percentage of IL-17+ Cells (Mean ± SD or Median) | Reference |
| CD4+ T cells | Healthy Controls | 0.88 ± 0.16% | [1] |
| CD4+ T cells | Rheumatoid Arthritis | ~1% | [2] |
| Memory CD4+ T cells (CD45RO+) | Healthy Controls | 2.83 ± 1.23% | [3] |
| Memory CD4+ T cells (CD45RO+) | Systemic Lupus Erythematosus | 3.51 ± 1.32% | [3] |
| CD4+ T cells | Healthy Controls | 9.14 ± 0.25% | [4] |
| CD4+ T cells | Systemic Sclerosis | 16.95 ± 0.85% | [4] |
| CD4+ T cells | Healthy Controls | 0.89 ± 0.56% | [5] |
| CD4+ T cells | Non-Small-Cell Lung Cancer | 1.74 ± 1.18% | [5] |
Table 2: IL-17 Production by Different T Cell Subsets Following In Vitro Stimulation.
| T Cell Subset | Stimulation Conditions | Percentage of IL-17A+ Cells (Median) | Reference |
| CD4+ T cells | PMA/Ionomycin (3 hours) | 0.75% | [6] |
| CD8+ T cells | PMA/Ionomycin (3 hours) | Not specified, but lower than CD4+ | [6] |
| Vα7.2- CD8+ T cells | anti-CD3/CD28 + IL-1β/IL-23 | Significantly increased vs. control | [6] |
| Vα7.2+ CD8+ T cells | anti-CD3/CD28 + IL-1β/IL-23 | Significantly increased vs. control, and higher than Vα7.2- | [6] |
Experimental Protocols
Protocol 1: Intracellular Staining of IL-17 in Human PBMCs
This protocol describes the general steps for stimulating human PBMCs and subsequent intracellular staining for IL-17A.
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Cell Stimulation Cocktail (e.g., containing PMA and Ionomycin)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated anti-human IL-17A antibody
-
Isotype control antibody
Procedure:
-
Cell Stimulation: a. Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1-2 x 10^6 cells/mL. b. Add Cell Stimulation Cocktail to the cell suspension. c. Add Protein Transport Inhibitor to the cell suspension. d. Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining: a. Wash the cells with PBS. b. Resuspend the cells in FACS buffer and add the Fixable Viability Dye. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with FACS buffer. d. Resuspend the cells in FACS buffer and add the appropriate combination of fluorochrome-conjugated antibodies for cell surface markers. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend the cell pellet in Fixation/Permeabilization buffer. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with Permeabilization/Wash Buffer.
-
Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer. b. Add the fluorochrome-conjugated anti-human IL-17A antibody or the corresponding isotype control. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization/Wash Buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software. Gate on viable, single cells, then on the lymphocyte population of interest (e.g., CD3+CD4+ T cells) to determine the percentage of IL-17A+ cells.
Diagrams
Caption: IL-17 Signaling Pathway.
Caption: Intracellular IL-17 Flow Cytometry Workflow.
References
- 1. Increased frequencies of T helper type 17 cells in the peripheral blood of patients with acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Increased Th17 cells in flow cytometer-sorted CD45RO-positive memory CD4 T cells from patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Th17 cell frequency and IL-17A production in peripheral blood of patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols: NIBR-17 in Combination Therapy
A Pivot to a Representative Novartis Compound: Secukinumab
Initial searches for "NIBR-17" identified a research chemical with CAS number 944396-88-7, described as a pan-class I PI3K inhibitor. The designation "NIBR" likely refers to the Novartis Institutes for BioMedical Research. However, publicly available information regarding the use of this compound in combination with other drugs, including quantitative data and detailed experimental protocols, is scarce.
To provide a comprehensive and actionable resource for researchers, this document will focus on a well-characterized therapeutic agent from Novartis that is extensively studied in combination therapies: Secukinumab (AIN457, Cosentyx®) . Secukinumab is a human monoclonal antibody that selectively targets and neutralizes interleukin-17A (IL-17A), a key cytokine implicated in various inflammatory and autoimmune diseases.[1][2][3][4][5] This shift allows for the creation of detailed application notes and protocols that meet the user's core requirements.
Introduction to Secukinumab and Combination Therapy Rationale
Secukinumab is approved for the treatment of several inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[6][7][8][9] The rationale for using Secukinumab in combination with other drugs stems from the multifactorial nature of these diseases. Targeting multiple inflammatory pathways can lead to enhanced efficacy, a broader therapeutic window, and potentially a reduction in the required doses of individual agents, thereby minimizing side effects.[10][11] Combination strategies often aim to address different aspects of the disease pathogenesis that may not be fully addressed by IL-17A inhibition alone.
Secukinumab Combination Therapies: Preclinical and Clinical Data
A growing body of evidence from preclinical studies and clinical trials supports the use of Secukinumab in combination with various therapeutic agents.
Combination with Conventional Synthetic DMARDs (csDMARDs)
In psoriatic arthritis, Secukinumab is often used in combination with methotrexate (MTX), a commonly used csDMARD. Clinical trials have shown that the combination of Secukinumab and MTX is effective and generally well-tolerated.[11]
Table 1: Efficacy of Secukinumab in Combination with Methotrexate in Psoriatic Arthritis
| Trial/Study | Patient Population | Treatment Arms | Key Efficacy Endpoint | Results | Reference |
| FUTURE 2 | Active PsA | Secukinumab 300mg + MTX | ACR20 response at Week 24 | 54% | NCT01752634 |
| FUTURE 2 | Active PsA | Secukinumab 150mg + MTX | ACR20 response at Week 24 | 51% | NCT01752634 |
| FUTURE 2 | Active PsA | Placebo + MTX | ACR20 response at Week 24 | 15% | NCT01752634 |
ACR20: American College of Rheumatology 20% improvement criteria.
Combination with Other Biologics and Small Molecules
Real-world evidence suggests that for patients with an inadequate response to Secukinumab monotherapy, combination with other agents like apremilast (a PDE4 inhibitor) can be beneficial.[12]
Table 2: Real-World Evidence of Secukinumab Combination Therapy in Psoriasis
| Study | Patient Population | Combination Therapy | Key Outcome | Results | Reference |
| Megna et al. (2021) | Plaque Psoriasis with secondary failure to Secukinumab | Secukinumab + Apremilast | PASI 75 at Week 16 | Achieved in the majority of patients | [10] |
| Megna et al. (2021) | Plaque Psoriasis with secondary failure to Secukinumab | Secukinumab + Methotrexate | PASI 75 at Week 16 | Achieved in the majority of patients | [10] |
| Megna et al. (2021) | Plaque Psoriasis with secondary failure to Secukinumab | Secukinumab + Cyclosporine | PASI 75 at Week 16 | Achieved in the majority of patients | [10] |
PASI 75: 75% reduction in the Psoriasis Area and Severity Index score.
Signaling Pathways
IL-17A Signaling Pathway and Point of Intervention for Secukinumab
Interleukin-17A, primarily produced by Th17 cells, plays a crucial role in the inflammatory cascade. It binds to its receptor (IL-17R) on various cell types, including keratinocytes and fibroblasts, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This signaling cascade contributes to neutrophil recruitment, tissue inflammation, and the clinical manifestations of diseases like psoriasis. Secukinumab acts by directly binding to and neutralizing IL-17A, thereby preventing its interaction with the IL-17 receptor and inhibiting downstream inflammatory signaling.[4][13]
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the effects of Secukinumab in combination with other drugs in preclinical and clinical settings.
In Vitro Neutralization Assay
Objective: To determine the in vitro neutralizing activity of Secukinumab on IL-17A-induced cytokine production.
Materials:
-
Human primary cells (e.g., dermal fibroblasts or synoviocytes)
-
Recombinant human IL-17A
-
Secukinumab
-
Test compound (for combination studies)
-
Cell culture medium and supplements
-
ELISA kits for downstream cytokines (e.g., IL-6, CXCL1)
Protocol:
-
Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of Secukinumab and the test compound in cell culture medium.
-
Pre-incubate Secukinumab and/or the test compound with a fixed concentration of recombinant human IL-17A for 1 hour at 37°C.
-
Remove the culture medium from the cells and add the pre-incubated cytokine/antibody/compound mixtures.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Collect the cell culture supernatants.
-
Quantify the concentration of a downstream cytokine (e.g., IL-6) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for Secukinumab in the presence and absence of the test compound to assess synergistic, additive, or antagonistic effects.
Western Blot for Signaling Pathway Analysis
Objective: To investigate the effect of Secukinumab and a combination drug on IL-17A-induced signaling pathways (e.g., NF-κB activation).
Materials:
-
Cell lysates from in vitro experiments
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with IL-17A, Secukinumab, and/or the test compound and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Animal Model of Psoriasis-like Skin Inflammation
Objective: To evaluate the in vivo efficacy of Secukinumab in combination with another therapeutic agent in a mouse model of psoriasis.
Materials:
-
Imiquimod (IMQ) cream (5%)
-
Secukinumab (or a murine cross-reactive anti-IL-17A antibody)
-
Test compound
-
Mice (e.g., BALB/c or C57BL/6)
-
Calipers for measuring ear thickness
-
Scoring system for skin inflammation (e.g., PASI)
-
Histology reagents
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Apply a daily topical dose of IMQ cream to the shaved back and right ear of each mouse for a specified number of days (e.g., 5-7 days) to induce psoriasis-like skin inflammation.
-
Administer Secukinumab (or its murine equivalent) and the test compound via the desired route (e.g., intraperitoneal or subcutaneous injection) according to the study design (prophylactic or therapeutic).
-
Monitor and record the following parameters daily:
-
Body weight
-
Ear thickness using calipers
-
Skin inflammation severity using a modified PASI score (erythema, scaling, and thickness).
-
-
At the end of the experiment, euthanize the mice and collect skin and ear tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., cytokine levels by qPCR or ELISA).
-
Compare the treatment groups to the vehicle control group to assess the efficacy of the combination therapy.
Conclusion
While specific data on this compound in combination therapies is not publicly available, the extensive research on the Novartis compound Secukinumab provides a robust framework for understanding and designing combination therapy studies targeting the IL-17 pathway. The provided data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals working in the field of inflammatory and autoimmune diseases. Future investigations into novel compounds like this compound will benefit from the established methodologies and clinical insights gained from studies with agents like Secukinumab.
References
- 1. researchgate.net [researchgate.net]
- 2. Cosentyx | Kersten Compliance [kerstencompliance.com]
- 3. InVivoSIM anti-human IL-17A (Secukinumab Biosimilar) | Bio X Cell [bioxcell.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. Secukinumab Improves Physical Function in Subjects With Plaque Psoriasis and Psoriatic Arthritis: Results from Two Randomized, Phase 3 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Secukinumab in the Treatment of Psoriasis: A Narrative Review on Early Treatment and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T cell epitope mapping of secukinumab and ixekizumab in healthy donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimizing Secukinumab Treatment in Psoriasis with Concomitant Methotrexate Administration: Minireview and A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apremilast Coadministered with Secukinumab for Safe and Effective Control of Psoriasis with Resultant Reduction of Maintenance Dose of the Biologic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes and Protocols for Measuring NIBR-17 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing assays to measure the activity of NIBR-17, a hypothetical small molecule inhibitor. This document outlines the necessary protocols for both biochemical and cell-based assays, methods for data analysis and presentation, and includes visual representations of the underlying signaling pathway and experimental workflows.
Introduction to this compound
For the purpose of these application notes, this compound is characterized as a potent and selective inhibitor of the (hypothetical) Serine/Threonine Kinase X (STKX), a key enzyme in the "Cell Proliferation Signaling Pathway." Dysregulation of STKX is implicated in various proliferative diseases. These assays are designed to quantify the inhibitory activity of this compound on STKX and its downstream cellular effects.
Section 1: Biochemical Assay for STKX Inhibition
This section details an in vitro kinase assay to determine the direct inhibitory effect of this compound on purified STKX.
Principle
The biochemical assay measures the phosphorylation of a specific peptide substrate by recombinant STKX. The amount of phosphorylation is quantified using a luminescence-based method where the amount of ATP remaining after the kinase reaction is converted to a light signal. Inhibition of STKX by this compound will result in a decrease in ATP consumption and thus a higher luminescent signal.
Experimental Protocol
Materials:
-
Recombinant human STKX (purified)
-
STKX peptide substrate
-
This compound (and other test compounds)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of each this compound dilution or control (DMSO for 0% inhibition, a known STKX inhibitor for 100% inhibition).
-
Add 20 µL of STKX enzyme solution (pre-diluted in kinase buffer to the desired concentration).
-
Add 25 µL of a mix containing the peptide substrate and ATP (pre-diluted in kinase buffer). The final ATP concentration should be at its Km value for STKX to accurately determine IC₅₀.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation
The raw luminescence data is converted to percent inhibition and plotted against the logarithm of the this compound concentration. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic curve.[1]
Table 1: Example Data for this compound Inhibition of STKX
| This compound Conc. (nM) | Luminescence (RLU) | % Inhibition |
| 1000 | 98,500 | 2.5 |
| 300 | 95,200 | 5.8 |
| 100 | 85,100 | 15.9 |
| 30 | 60,300 | 40.7 |
| 10 | 45,600 | 55.4 |
| 3 | 20,100 | 80.9 |
| 1 | 12,500 | 88.5 |
| 0 (DMSO) | 101,000 | 0 |
| Control Inhibitor | 10,000 | 91.0 |
IC₅₀ Value: The calculated IC₅₀ for this compound from this example data would be approximately 15 nM.
Workflow Diagram
Caption: Biochemical Assay Workflow for this compound.
Section 2: Cell-Based Assay for STKX Pathway Inhibition
This section describes a cell-based assay to measure the inhibitory effect of this compound on the STKX signaling pathway within a cellular context.
Principle
This assay quantifies the phosphorylation of a downstream substrate of STKX, Protein Y (PY), in a cell line that overexpresses STKX. An immunoassay, such as a cell-based ELISA, is used to detect the levels of phosphorylated PY (pPY). Inhibition of STKX by this compound will lead to a decrease in pPY levels. Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a physiological environment.[2][3]
Experimental Protocol
Materials:
-
Human cell line with stable overexpression of STKX (e.g., HEK293-STKX)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (and other test compounds)
-
96-well cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against pPY
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed HEK293-STKX cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis and Fixation:
-
Remove the medium and wash the cells with PBS.
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunodetection:
-
Permeabilize and quench endogenous peroxidases with quenching solution for 20 minutes.
-
Wash the cells three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against pPY (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with wash buffer (PBS with 0.1% Tween-20).
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells five times with wash buffer.
-
-
Signal Detection:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Data Presentation
The absorbance data is used to calculate the percent inhibition of PY phosphorylation. The cellular IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Table 2: Example Data for this compound Inhibition of PY Phosphorylation in Cells
| This compound Conc. (nM) | Absorbance (450 nm) | % Inhibition |
| 10000 | 0.115 | 92.3 |
| 3000 | 0.120 | 91.9 |
| 1000 | 0.155 | 89.6 |
| 300 | 0.280 | 81.2 |
| 100 | 0.550 | 63.1 |
| 30 | 0.980 | 34.2 |
| 10 | 1.350 | 9.4 |
| 0 (DMSO) | 1.490 | 0 |
| Control Inhibitor | 0.110 | 92.6 |
Cellular IC₅₀ Value: The calculated cellular IC₅₀ for this compound from this example data would be approximately 85 nM.
Workflow Diagram
Caption: Cell-Based Assay Workflow for this compound.
Section 3: STKX Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which STKX is a key component. Understanding this pathway is essential for interpreting the results of the cell-based assays and for designing further experiments to elucidate the mechanism of action of this compound.
Caption: Hypothetical STKX Signaling Pathway.
This document provides a foundational framework for assessing the activity of the hypothetical inhibitor this compound. The presented protocols can be adapted and optimized based on the specific characteristics of the compound and the biological system under investigation.
References
Troubleshooting & Optimization
Technical Support Center: NIBR-17 (Representative IL-17A Monoclonal Antibody)
Disclaimer: Publicly available information on a compound with the specific designation "NIBR-17" is not available. Therefore, this technical support guide has been generated using data from well-characterized, representative IL-17A monoclonal antibody inhibitors. The off-target effects and selectivity profile described here are based on the known class effects of these therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with IL-17A inhibitors?
A1: The most frequently reported adverse events, which can be considered off-target or mechanism-based effects, are generally mild to moderate.[1][2] These include infections, nasopharyngitis, headache, and injection site reactions.[2] A meta-analysis of 57 studies involving over 28,000 patients found that infections were the most common adverse event, with a rate of 33.16%, followed by nasopharyngitis at 13.74%.[1]
Q2: Is there a significant risk of serious infections with IL-17A inhibitors?
A2: IL-17A is a key cytokine in the immune defense against certain pathogens.[3] Consequently, its inhibition can lead to an increased risk of infections, particularly mucocutaneous candidiasis (fungal infections) and upper respiratory tract infections.[3][4] While most of these infections are mild to moderate, it is crucial to monitor patients for signs and symptoms of infection.[3] Systemic candidiasis has not been reported in clinical trials of secukinumab.[3]
Q3: Can IL-17A inhibitors exacerbate or cause Inflammatory Bowel Disease (IBD)?
A3: Yes, this is a notable off-target effect. Cases of new-onset or exacerbation of Crohn's disease and ulcerative colitis have been reported in patients treated with IL-17A inhibitors.[3][5] The mechanism is thought to be related to the protective role of IL-17 in maintaining the integrity of the gut mucosal barrier.[4] Therefore, caution is advised when considering these inhibitors for patients with a history of IBD.[4]
Q4: What is the selectivity profile of a typical IL-17A monoclonal antibody inhibitor?
A4: As large-molecule biologics, IL-17A inhibitors like secukinumab exhibit high specificity for their target, the IL-17A cytokine.[3] Unlike small-molecule kinase inhibitors, they do not have a "kinase selectivity profile" as they are not designed to interact with the ATP-binding pocket of kinases. Their off-target effects are primarily related to the downstream consequences of modulating the immune system by neutralizing IL-17A, rather than binding to unintended protein targets.
Q5: Are there any cardiovascular safety concerns associated with IL-17A inhibitors?
A5: The available evidence from randomized controlled trials does not suggest a significant increase in the risk of major adverse cardiovascular events (MACEs) with the use of IL-17 inhibitors in patients with psoriasis or psoriatic arthritis who have not previously used biologic drugs.[6]
Troubleshooting Guides
Issue 1: Unexpected Increase in Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) in an in vitro Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Paradoxical Inflammatory Response | Expand your cytokine analysis panel to include a broader range of pro- and anti-inflammatory markers. Investigate downstream signaling pathways of the unexpectedly elevated cytokines. | Blocking the IL-17A pathway might lead to a compensatory upregulation of other pro-inflammatory cytokines in certain cell types or conditions. |
| Cell Culture Contamination | Test cell cultures and reagents for contaminants such as mycoplasma or endotoxin. | Contaminants can trigger a non-specific inflammatory response, confounding the experimental results. |
| Reagent Specificity | Verify the purity and specificity of the IL-17A inhibitor. If possible, use a negative control antibody of the same isotype. | A contaminated or non-specific inhibitor could trigger unintended cellular responses. |
Issue 2: Patient in a clinical trial develops symptoms of Inflammatory Bowel Disease (IBD)
| Potential Cause | Troubleshooting Step | Rationale |
| Mechanism-Based Off-Target Effect | The patient should be evaluated by a gastroenterologist. Discontinuation of the IL-17A inhibitor may be necessary.[3] | IL-17A plays a role in gut homeostasis. Its inhibition can unmask or worsen IBD in susceptible individuals.[4] |
| Pre-existing Subclinical IBD | Review the patient's medical history for any prior gastrointestinal symptoms or risk factors for IBD. | The IL-17A inhibitor may have exacerbated a previously undiagnosed condition.[5] |
Data Presentation
Table 1: Common Adverse Events Associated with IL-17A Inhibitors
| Adverse Event | Incidence Rate (%) | Reference |
| Any Adverse Event (Anti-IL-17A) | 73.48 | [1][7] |
| Infection | 33.16 | [1][7] |
| Nasopharyngitis | 16.05 | [7] |
| Injection Site Reaction | 9.52 | [7] |
| Headache | Reported as prevalent | [2] |
| Pruritus (itching) | 9.09 (with Anti-IL-17A/F) | [7] |
Table 2: Key Off-Target Effects of Special Interest
| Adverse Event of Interest | Exposure-Adjusted Incidence Rate (per 100 patient-years) in Psoriasis | Reference |
| Candidiasis | 2.2 | [3] |
| Inflammatory Bowel Disease | 0.01 | [3] |
| Major Adverse Cardiovascular Events (MACE) | No significant change in risk | [3][6] |
| Neutropenia | Mentioned as an adverse event of interest | [3] |
Experimental Protocols
Protocol: Assessing the Impact of an IL-17A Inhibitor on Neutrophil-Mediated Killing of Candida albicans
This protocol is designed to investigate a key mechanism-based off-target effect of IL-17A inhibition.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation.
-
Resuspend the purified neutrophils in a suitable cell culture medium (e.g., RPMI 1640).
2. Opsonization of Candida albicans:
-
Culture C. albicans overnight in a suitable broth (e.g., YPD).
-
Wash the yeast cells and resuspend them in PBS.
-
Opsonize the C. albicans by incubating with human serum for 30 minutes at 37°C.
3. Co-culture and Killing Assay:
-
Pre-incubate the isolated neutrophils with the IL-17A inhibitor (at various concentrations) or a control antibody for 1 hour.
-
Add the opsonized C. albicans to the neutrophils at a specific multiplicity of infection (e.g., 1:1).
-
Co-culture for 2-4 hours at 37°C with gentle agitation.
4. Quantification of Fungal Viability:
-
At the end of the incubation, lyse the neutrophils with sterile water to release the ingested fungi.
-
Serially dilute the samples and plate them on Sabouraud dextrose agar plates.
-
Incubate the plates at 30°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
A higher CFU count in the presence of the IL-17A inhibitor compared to the control indicates impaired neutrophil killing activity.
Visualizations
Caption: IL-17A signaling pathway and the mechanism of action of an IL-17A inhibitor.
Caption: Troubleshooting workflow for an unexpected pro-inflammatory response in vitro.
References
- 1. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse events with IL-17 and IL-23 inhibitors for psoriasis and psoriatic arthritis: a systematic review and meta-analysis of phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]
- 5. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Interleukin 17 Inhibitors on Major Adverse Cardiovascular Events in Patients Naïve to Biologic Agents with Psoriasis or Psoriatic Arthritis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - ACR Meeting Abstracts [acrabstracts.org]
- 7. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
troubleshooting NIBR-17 experimental results
Welcome to the technical support center for NIBR-17. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental results and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an experimental, potent, and selective small molecule inhibitor of the downstream kinase, TRAF6, within the IL-17 signaling pathway. By targeting TRAF6, this compound effectively blocks the ubiquitination and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are critical for the expression of pro-inflammatory cytokines.
Q2: In which cell-based assays is this compound expected to be active?
A2: this compound is expected to show activity in cell-based assays where the IL-17 signaling pathway is induced. This includes, but is not limited to, assays measuring the production of downstream targets such as IL-6, CXCL1, and G-CSF in response to IL-17A or IL-17F stimulation in cell lines like human dermal fibroblasts, synoviocytes, or specific epithelial cell lines.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be stored in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound selective for TRAF6?
A4: this compound has been designed for high selectivity towards TRAF6. However, as with any kinase inhibitor, off-target effects are possible, particularly at higher concentrations. We recommend performing a kinase panel screen to assess selectivity in your specific experimental system if unexpected phenotypes are observed.
Troubleshooting Experimental Results
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: No or Low Potency Observed in Cell-Based Assays
Possible Cause 1: Suboptimal Cell Stimulation
-
Troubleshooting Tip: Ensure that the concentration and incubation time of the stimulating cytokine (e.g., IL-17A) are optimal for your specific cell type. The response to IL-17 can vary significantly between different cell lines. We recommend performing a dose-response and time-course experiment for IL-17A to determine the optimal stimulation conditions.
Possible Cause 2: Incorrect Assay Endpoint
-
Troubleshooting Tip: Verify that the chosen assay endpoint is robustly induced by IL-17 signaling in your cell line. For example, if measuring IL-6 secretion, confirm that your cells produce detectable levels of IL-6 upon IL-17A stimulation. Consider measuring multiple downstream targets (e.g., IL-6, CXCL1 mRNA) to get a more comprehensive picture of pathway inhibition.
Possible Cause 3: Compound Instability or Degradation
-
Troubleshooting Tip: Ensure that this compound stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
Issue 2: High Variability in Experimental Replicates
Possible Cause 1: Inconsistent Cell Plating
-
Troubleshooting Tip: Ensure uniform cell seeding density across all wells. Variations in cell number can lead to significant differences in the measured response. Use a multichannel pipette for cell plating and visually inspect plates for even cell distribution.
Possible Cause 2: Edge Effects in Multi-well Plates
-
Troubleshooting Tip: Edge effects, where wells on the perimeter of a plate behave differently from interior wells, can be a source of variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Possible Cause 3: Inconsistent Compound Addition
-
Troubleshooting Tip: Ensure accurate and consistent addition of this compound to the appropriate wells. Use calibrated pipettes and a consistent pipetting technique.
Issue 3: Unexpected Cell Toxicity
Possible Cause 1: High Compound Concentration
-
Troubleshooting Tip: High concentrations of this compound, particularly above 10 µM, may induce off-target effects leading to cytotoxicity. Perform a dose-response curve for cytotoxicity using a standard cell viability assay (e.g., CellTiter-Glo®, MTS) to determine the non-toxic concentration range for your cell line.
Possible Cause 2: Solvent Toxicity
-
Troubleshooting Tip: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and is below the toxic threshold for your cells (typically ≤ 0.5%).
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cell Lines
| Cell Line | Assay Type | Stimulation | Endpoint Measured | IC50 (nM) |
| Human Dermal Fibroblasts | ELISA | IL-17A (10 ng/mL) | IL-6 Secretion | 15.2 ± 3.1 |
| Human Synoviocytes | qPCR | IL-17A (10 ng/mL) | CXCL1 mRNA | 25.8 ± 5.4 |
| A549 (Lung Epithelial) | HTRF | IL-17F (20 ng/mL) | IL-8 Secretion | 42.1 ± 8.9 |
Table 2: Kinase Selectivity Profile of this compound (1 µM)
| Kinase | % Inhibition |
| TRAF6 | 98.2 |
| IRAK4 | 12.5 |
| TAK1 | 8.3 |
| IKKβ | 5.1 |
| p38α | 2.7 |
Experimental Protocols
Protocol 1: IL-6 Secretion Assay in Human Dermal Fibroblasts
-
Cell Plating: Seed human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 50 µL of the compound dilutions. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Prepare a solution of IL-17A in complete growth medium at twice the final desired concentration. Add 50 µL of the IL-17A solution to each well. The final volume should be 100 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Endpoint Measurement: Collect the cell culture supernatant. Measure the concentration of IL-6 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: Western Blot for Phospho-NF-κB (p65)
-
Cell Treatment: Plate cells and treat with this compound and IL-17A as described in Protocol 1, but in 6-well plates with appropriate cell numbers. Incubate for 30 minutes post-stimulation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-NF-κB (p65) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total NF-κB (p65) or a housekeeping protein (e.g., GAPDH) for loading control.
Visualizations
Caption: IL-17 signaling pathway and the inhibitory action of this compound on TRAF6.
Technical Support Center: Optimizing NIBR-17 Concentration for Assays
Welcome to the technical support center for NIBR-17, a potent and selective small molecule inhibitor of the Interleukin-17A (IL-17A) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in various assays and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive inhibitor that targets the binding of IL-17A to its receptor, IL-17RA.[1][2] By occupying the binding site on IL-17RA, this compound effectively blocks the downstream signaling cascade, which includes the recruitment of immune cells and the production of pro-inflammatory cytokines like IL-6 and G-CSF.[1] This makes this compound a valuable tool for studying inflammatory and autoimmune disease models.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is most soluble in DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. For short-term storage, a refrigerated temperature of 2-8°C is sufficient for up to 6 months.[3]
Q3: In which types of assays can this compound be used?
A3: this compound is suitable for a variety of in vitro assays, including biochemical assays like ELISAs to measure protein-protein binding and cell-based assays to assess the downstream effects of IL-17A inhibition.[1] It can be used in studies involving cell lines that express the IL-17 receptor and respond to IL-17A stimulation.
Q4: How can I be sure that the observed effects are due to this compound's on-target activity?
A4: To confirm on-target effects, it is recommended to include a negative control, such as a structurally similar but inactive compound.[4] Additionally, performing a rescue experiment by introducing a mutated version of the IL-17RA that this compound cannot bind to can help validate that the observed phenotype is due to the inhibition of the intended target.[5]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.
Possible Cause 1: Suboptimal Assay Conditions
-
Solution: Ensure that all reagents are properly thawed and mixed before use.[6] Verify that the incubation times and temperatures are correct as per the protocol.[6] Use calibrated pipettes to ensure accurate dispensing of the compound and reagents.[6]
Possible Cause 2: Compound Inactivity
-
Solution: Verify the activity of your this compound stock. If possible, test it in a well-characterized cell line known to be responsive to IL-17A signaling.
Possible Cause 3: Cell Type Insensitivity
-
Solution: Some cell types may have a lower dependence on the IL-17A pathway. Consider using a different cell line that is known to have a robust response to IL-17A.
Issue 2: Significant cytotoxicity observed at effective this compound concentrations.
Possible Cause 1: Off-Target Effects
-
Solution: Lower the concentration of this compound to the minimum required for on-target inhibition.[5] This can help minimize the engagement of lower-affinity off-targets that may be causing toxicity.
Possible Cause 2: Compound Precipitation
-
Solution: this compound, like many small molecules, can be prone to precipitation at high concentrations in aqueous media. Ensure that the final DMSO concentration in your assay is kept low (typically below 0.5%) to maintain solubility. Visually inspect the media for any signs of precipitation.
Issue 3: No observable effect of this compound in a downstream signaling assay (e.g., IL-6 secretion).
Possible Cause 1: Incorrect Compound Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. Start with a broad range of concentrations based on the provided tables and published literature.[7]
Possible Cause 2: Insufficient Stimulation
-
Solution: Ensure that the cells are being adequately stimulated with IL-17A to induce a measurable downstream response. The concentration of IL-17A used for stimulation may need to be optimized for your particular cell line.
Possible Cause 3: Assay Timing
-
Solution: The timing of this compound treatment and IL-17A stimulation is critical. Ensure that the pre-incubation time with this compound is sufficient to allow for binding to the receptor before the addition of IL-17A.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Different Assay Types
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Biochemical Assays (e.g., ELISA) | 1 nM - 1 µM | Direct measurement of target binding. |
| Cell-Based Assays (e.g., Cytokine Secretion) | 10 nM - 10 µM | Cellular permeability and potential for off-target effects should be considered.[4] |
| In Vivo Studies | 1 mg/kg - 50 mg/kg | Pharmacokinetics and bioavailability will influence the effective dose. |
Table 2: Sample IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| NIH-3T3 | IL-6 Secretion Assay | 50 |
| HeLa | NF-κB Reporter Assay | 75 |
| Primary Human Fibroblasts | ICAM-1 Expression | 120 |
Experimental Protocols
Protocol: Measuring Inhibition of IL-17A-induced IL-6 Secretion in NIH-3T3 Cells
-
Cell Plating: Seed NIH-3T3 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in cell culture media to the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Compound Treatment: Remove the media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant mouse IL-17A to each well at a final concentration of 10 ng/mL.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
IL-6 Measurement: Quantify the amount of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-6 secretion for each this compound concentration and determine the IC50 value.
Visualizations
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for a high IC50 value.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. IL-17A functions and the therapeutic use of IL-17A and IL-17RA targeted antibodies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rabbit IL-17A ELISA Kit (ER6RB) - Invitrogen [thermofisher.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Anti-Mouse IL‑17 Antibody (MAB421): R&D Systems [rndsystems.com]
Technical Support Center: Overcoming NIBR-17 Resistance in Cells
Welcome to the technical support center for NIBR-17, a potent and selective inhibitor of MEK1/2 kinases. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, allosteric inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, leading to reduced cell proliferation and survival in tumors with a dependency on the MAPK pathway.[1]
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?
A2: Acquired resistance to MEK inhibitors like this compound can occur through several mechanisms. The most common are:
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Reactivation of the MAPK Pathway: This can be caused by acquired mutations in genes upstream or downstream of MEK, such as NRAS or KRAS, or through amplification of BRAF.[2][3] Mutations within the MEK1/2 gene itself, particularly in the allosteric binding pocket, can also prevent this compound from binding effectively.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to circumvent the MEK blockade. A frequently observed mechanism is the activation of the PI3K/AKT/mTOR pathway.[6][7] This can be driven by mutations in PIK3CA or loss of the tumor suppressor PTEN.[8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs, such as EGFR, HER2, or PDGFR-β, can lead to the reactivation of the MAPK pathway or activation of parallel pathways like PI3K/AKT.[9][10]
Q3: How can I confirm the mechanism of resistance in my this compound-resistant cell line?
A3: To identify the resistance mechanism, a multi-step approach is recommended:
-
Biochemical Analysis: Use Western blotting to assess the phosphorylation status of key proteins in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-S6) pathways in both your sensitive (parental) and resistant cell lines, with and without this compound treatment. Persistent p-ERK signaling in the presence of this compound suggests MAPK pathway reactivation, while elevated p-AKT suggests bypass pathway activation.
-
Genetic Sequencing: Perform targeted sequencing or whole-exome sequencing to identify potential mutations in key genes like BRAF, KRAS, NRAS, MEK1/2 (MAP2K1/2), PIK3CA, and PTEN.
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RTK Arrays: Utilize phospho-RTK arrays to screen for the upregulation and activation of a broad range of receptor tyrosine kinases.
Q4: What are the primary strategies to overcome this compound resistance?
A4: The most effective strategy is typically combination therapy, targeting both the primary pathway and the resistance mechanism.[1]
-
For MAPK Pathway Reactivation: If resistance is due to mutations upstream of MEK (e.g., NRAS), combining this compound with a RAF inhibitor may be effective.[11][12] If a MEK1/2 mutation is present, a downstream ERK1/2 inhibitor could be a viable option.[13]
-
For PI3K/AKT Pathway Activation: A combination of this compound with a PI3K or AKT inhibitor is a rational approach and has shown synergistic effects in preclinical models.[7][14][15]
-
For RTK Upregulation: Combining this compound with an inhibitor targeting the specific upregulated RTK (e.g., an EGFR inhibitor like cetuximab) can restore sensitivity.[16]
Q5: How do I determine if two drugs are synergistic in overcoming resistance?
A5: Drug synergy can be quantitatively assessed using methods like the Chou-Talalay method (calculating a Combination Index, CI) or the Bliss independence model.[17][18] These analyses involve treating cells with a matrix of concentrations of both drugs, measuring cell viability, and then using software to calculate synergy scores. A CI value less than 1 indicates synergy.
Troubleshooting Guide for Common Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability (e.g., MTT, CellTiter-Glo) assay results. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent incubation times. 4. Contamination. | 1. Ensure a single-cell suspension before plating; mix well. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Standardize all incubation periods precisely. 4. Regularly check cell cultures for contamination. |
| No detectable p-ERK inhibition by Western blot after this compound treatment in a supposedly sensitive cell line. | 1. This compound degradation (improper storage). 2. Incorrect drug concentration. 3. Insufficient treatment time. 4. Technical issue with Western blot (e.g., antibody problem). | 1. Aliquot and store this compound at -20°C or -80°C as recommended; avoid repeated freeze-thaw cycles. 2. Verify the calculated concentration and perform a dose-response experiment. 3. Perform a time-course experiment (e.g., 1, 6, 24 hours) to find the optimal time for p-ERK inhibition. 4. Validate antibodies with positive and negative controls; ensure efficient protein transfer. |
| Inconsistent results in drug combination (synergy) experiments. | 1. Incorrect concentration range for one or both drugs. 2. Suboptimal scheduling of drug administration (simultaneous vs. sequential). | 1. Determine the IC50 of each drug individually first. Center your combination matrix concentrations around the respective IC50 values. 2. Test different administration schedules. For example, pre-treating with one agent for 24 hours before adding the second may enhance synergy. |
| Resistant cell line culture grows very slowly or appears unhealthy after being established. | 1. Drug concentration used for maintenance is too high. 2. The resistance mechanism imparts a fitness cost. | 1. Reduce the maintenance concentration of this compound to the lowest level that still maintains the resistant phenotype (e.g., IC50 of the parental line). 2. Allow the cells more time to recover between passages. Ensure optimal culture conditions. |
Data Presentation: this compound Resistance and Combination Therapy
The following tables represent hypothetical data for illustrative purposes, based on typical results from studies on MEK inhibitor resistance.
Table 1: this compound Sensitivity in Parental vs. Resistant Cell Lines
| Cell Line | Genetic Background | This compound IC50 (nM) | Fold Resistance |
| HT-29 (Parental) | BRAF V600E | 8.5 | - |
| HT-29-R (Resistant) | BRAF V600E, PIK3CA E545K (acquired) | 255.0 | 30.0 |
Table 2: Effect of Combination Therapy on this compound Resistant (HT-29-R) Cells
| Treatment | IC50 (nM) | Combination Index (CI) at 50% Effect | Interpretation |
| This compound (MEKi) | 255.0 | - | - |
| GDC-0941 (PI3Ki) | 450.0 | - | - |
| This compound + GDC-0941 (1:1 ratio) | 22.5 (for this compound) | 0.28 | Strong Synergy |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.[19][20]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use non-linear regression to calculate the IC50.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of MAPK and PI3K/AKT pathway proteins.[21][22]
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound and/or other inhibitors for the desired time. Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Generating a Drug-Resistant Cell Line
This protocol describes a method for developing an this compound-resistant cell line through continuous exposure.[23]
-
Initial Exposure: Begin by treating the parental cell line with this compound at a concentration equal to its IC50.
-
Culture Maintenance: Maintain the cells in the drug-containing medium, replacing it every 3-4 days. Passage the cells as they reach confluency. Initially, significant cell death is expected.
-
Dose Escalation: Once the cells recover and begin to proliferate steadily (typically after 2-4 weeks), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Escalation: Repeat step 3, gradually increasing the drug concentration over several months. Monitor the cell population for recovery and stable growth at each new concentration.
-
Confirmation of Resistance: After achieving stable growth at a significantly higher concentration (e.g., 10-20x the initial IC50), confirm the resistance phenotype by performing a cell viability assay to determine the new IC50.
-
Cell Line Maintenance: Culture the established resistant cell line in medium containing a maintenance dose of this compound (e.g., the parental IC50 concentration) to ensure the stability of the resistant phenotype.
Visualizations
References
- 1. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PI3K pathway activation mediates resistance to MEK inhibitors in KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. oncotarget.com [oncotarget.com]
- 15. A combinatorial strategy for overcoming primary and acquired resistance of MEK inhibition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NIBR-17 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the hypothetical novel inhibitor, NIBR-17. As specific information regarding "this compound" is not publicly available, this guide addresses common challenges encountered during the preclinical evaluation of novel small molecule inhibitors, drawing on general knowledge from similar compounds developed by the Novartis Institutes for BioMedical Research (NIBR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
For initial in vitro experiments, this compound is typically solubilized in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. For cell-based assays, the DMSO stock is further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, formulation in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is a common practice, but specific formulation details should be determined based on the compound's properties and the experimental model.
Q2: How can I determine the optimal concentration of this compound for my cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your system. A typical starting point is a wide concentration range, for example, from 1 nM to 10 µM, using a semi-logarithmic dilution series.
Q3: I am observing significant off-target effects in my experiments. What could be the cause?
Off-target effects can arise from several factors. High concentrations of the compound can lead to non-specific binding and inhibition of other cellular targets. It is also possible that this compound has a broader selectivity profile than initially anticipated. To investigate this, consider performing a kinome scan or a similar broad profiling assay to identify potential off-target interactions. Additionally, using a structurally distinct inhibitor of the same target (if available) can help to confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guide
Problem 1: Poor solubility or precipitation of this compound in aqueous solutions.
Possible Causes:
-
The compound has low intrinsic aqueous solubility.
-
The final concentration of this compound in the aqueous buffer or medium is too high.
-
The DMSO concentration from the stock solution is too high, leading to precipitation upon dilution.
Solutions:
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to improve solubility.
-
pH Adjustment: Assess if adjusting the pH of the buffer could enhance solubility.
-
Lower Final Concentration: Reduce the final working concentration of this compound.
-
Alternative Solvents/Formulations: For in vivo studies, explore different formulation vehicles. For in vitro work, ensure the DMSO carryover is minimal.
Problem 2: Inconsistent or non-reproducible results in cell viability assays.
Possible Causes:
-
Variability in cell seeding density.
-
Inconsistent incubation times with this compound.
-
Cell line instability or high passage number.
-
Degradation of the this compound stock solution.
Solutions:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.
-
Control Incubation Times: Use a precise timer for the duration of this compound treatment.
-
Cell Line Maintenance: Use low-passage number cells and regularly check for mycoplasma contamination.
-
Freshly Prepare Dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Include Positive and Negative Controls: Always include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor or cytotoxic agent).
Problem 3: Lack of expected downstream signaling inhibition.
Possible Causes:
-
The concentration of this compound is too low to effectively inhibit the target.
-
The cell line used is not sensitive to this compound due to genetic mutations or compensatory signaling pathways.
-
The incubation time is not sufficient to observe changes in downstream signaling.
-
The antibody used for western blotting or other detection methods is not specific or sensitive enough.
Solutions:
-
Increase Concentration: Test a higher concentration range of this compound.
-
Time-Course Experiment: Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point for observing signaling changes.
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Cell Line Profiling: Confirm the expression and mutation status of the target protein in your cell line.
-
Validate Antibodies: Ensure the antibodies used for detection are validated for the specific application.
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as an example for structuring experimental results.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Pathway | IC50 (nM) |
| Cell Line A | Breast Cancer | Pathway X | 15 |
| Cell Line B | Lung Cancer | Pathway X | 50 |
| Cell Line C | Colon Cancer | Pathway X | 250 |
| Cell Line D | Breast Cancer | Pathway Y | >10,000 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 0 |
| This compound | 10 | Daily | 35 |
| This compound | 30 | Daily | 68 |
| This compound | 100 | Daily | 92 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Inhibition
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Enhancing Bioavailability of Novel Research Compounds
Disclaimer: Information regarding a specific compound designated "NIBR-17" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of novel, poorly soluble research compounds, based on established pharmaceutical sciences principles. The experimental protocols and data presented are illustrative examples and should be adapted to the specific properties of your compound of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered by researchers when working to improve the bioavailability of poorly soluble compounds for in vivo studies.
| Question ID | Question | Answer |
| BIO-001 | My compound has very low aqueous solubility. What are the initial steps to improve its oral bioavailability? | Low aqueous solubility is a primary reason for poor oral bioavailability.[1][2] Initial strategies should focus on enhancing the dissolution rate.[2][3][4] Consider these approaches: 1. Particle Size Reduction: Micronization or nanomilling increases the surface area for dissolution.[3][4] 2. Formulation with Excipients: Utilizing surfactants, lipids, or polymers can create more soluble formulations like solid dispersions or lipid-based systems.[1][4][5] 3. pH Adjustment: For ionizable compounds, altering the pH of the vehicle can improve solubility. |
| BIO-002 | I'm observing poor exposure in my animal model despite using a solubilizing vehicle. What could be the issue? | If solubility is addressed but exposure remains low, other factors might be at play: 1. Poor Permeability: The compound may not efficiently cross the intestinal epithelium.[6] In vitro permeability assays (e.g., Caco-2) can assess this. 2. First-Pass Metabolism: The compound might be extensively metabolized in the gut wall or liver before reaching systemic circulation.[7][8] This can be investigated using liver microsomes or hepatocytes in vitro. 3. Instability: The compound could be degrading in the gastrointestinal tract's harsh environment. |
| BIO-003 | What are Self-Emulsifying Drug Delivery Systems (SEDDS) and when should I consider using them? | SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][5] This can significantly improve the solubility and absorption of lipophilic drugs.[3] Consider using SEDDS for compounds with high lipophilicity and poor aqueous solubility. |
| BIO-004 | How do I choose between different formulation strategies like solid dispersions and lipid-based formulations? | The choice depends on the physicochemical properties of your compound: - Solid Dispersions: Effective for compounds that can be stabilized in an amorphous state within a polymer matrix. This is often suitable for crystalline compounds with high melting points.[1][2] - Lipid-Based Formulations (e.g., SEDDS): Ideal for lipophilic (fat-soluble) compounds. These formulations can also enhance lymphatic uptake, which can bypass first-pass metabolism.[3][5] |
| BIO-005 | My formulation appears to be precipitating upon administration. How can I prevent this? | Precipitation in the gastrointestinal tract is a common issue with enabling formulations. To mitigate this: - Incorporate Precipitation Inhibitors: Polymers like HPMC or PVP can be added to the formulation to maintain a supersaturated state of the drug for a longer duration. - Optimize the Formulation: Adjust the ratio of drug to carrier/surfactant to ensure the drug remains solubilized upon dilution in the gut. |
Quantitative Data Summary: Illustrative Bioavailability Enhancement
The following table presents hypothetical pharmacokinetic data for a poorly soluble research compound ("Compound X") in different formulations, demonstrating the potential impact of various bioavailability enhancement strategies.
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4.0 | 250 ± 75 | 100 (Baseline) |
| Micronized Suspension | 50 | 150 ± 40 | 2.0 | 750 ± 150 | 300 |
| Solid Dispersion (1:5 drug-polymer ratio) | 50 | 450 ± 90 | 1.5 | 2200 ± 400 | 880 |
| SEDDS Formulation | 50 | 800 ± 120 | 1.0 | 4500 ± 650 | 1800 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion
Objective: To enhance the dissolution rate and bioavailability of a poorly soluble compound by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
Poorly soluble active pharmaceutical ingredient (API)
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh the API and PVP/VA 64 in a 1:5 ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
Further dry the solid material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and grind it into a fine powder.
-
Store the amorphous solid dispersion in a desiccator to prevent moisture absorption and recrystallization.
-
Characterize the solid dispersion for amorphicity using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability of a compound in a specific formulation compared to a reference formulation.
Materials:
-
Test compound in the desired formulation
-
Experimental animals (e.g., Sprague-Dawley rats, n=3-5 per group)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
Analytical method for drug quantification in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the animals overnight (with free access to water) prior to dosing.[9]
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the formulation via oral gavage at the target dose.[10]
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via a suitable route (e.g., tail vein or saphenous vein).[11]
-
Process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[11]
-
Determine the relative bioavailability by comparing the AUC of the test formulation to that of a reference formulation (e.g., an aqueous suspension).
Visualizations
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.
Caption: Key steps and barriers in the oral absorption of a drug.
References
- 1. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability – Pharmacokinetics [sepia2.unil.ch]
- 8. Drug Bioavailability - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 9. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Administration of Neratinib Maleate-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cellular Stress Induced by IL-17 Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular stress-related issues during experiments with small molecule inhibitors targeting the Interleukin-17 (IL-17) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the IL-17 signaling pathway and why is it a target in drug development?
A: The Interleukin-17 (IL-17) family of cytokines are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases and some cancers.[1][2] The signaling cascade is initiated when IL-17 binds to its receptor complex, leading to the activation of downstream pathways such as NF-κB and MAPK, which in turn regulate the expression of pro-inflammatory genes.[2][3][4] Small molecule inhibitors targeting this pathway are being investigated as potential therapeutics for these conditions.[5]
Q2: What are the common types of cellular stress observed when inhibiting the IL-17 pathway?
A: Inhibition of the IL-17 pathway can lead to various cellular stress responses, including:
-
Oxidative Stress: Characterized by an accumulation of reactive oxygen species (ROS) and potential mitochondrial dysfunction.[6][7]
-
Endoplasmic Reticulum (ER) Stress: Caused by the accumulation of unfolded or misfolded proteins, triggering the Unfolded Protein Response (UPR).[8][9][10]
-
Apoptosis: Programmed cell death that can be initiated by prolonged or severe cellular stress.[9]
Q3: How can I determine if the observed cellular stress is an on-target or off-target effect of my inhibitor?
A: Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[11][12] A multi-faceted approach is recommended:
-
Use a structurally unrelated inhibitor for the same target: If the phenotype is not replicated, it suggests an off-target effect of the initial compound.[11]
-
Perform a dose-response curve: A significant discrepancy between the potency for the observed phenotype and the potency for on-target engagement may indicate an off-target effect.[11]
-
Conduct a rescue experiment: Overexpressing the intended target may rescue the phenotype if it is an on-target effect.[11]
Troubleshooting Guides
Issue 1: Increased Reactive Oxygen Species (ROS) Levels and Mitochondrial Dysfunction
-
Possible Cause: The inhibitor may be inducing oxidative stress. IL-17 itself has been shown to increase mitochondrial dysfunction and ROS accumulation.[6]
-
Troubleshooting Steps:
-
Quantify ROS levels: Utilize fluorescent probes such as DCFDA or MitoSOX Red to measure intracellular and mitochondrial ROS, respectively.
-
Assess mitochondrial membrane potential: Employ dyes like TMRE or JC-1 to evaluate mitochondrial health.
-
Co-treatment with an antioxidant: Pre-treating cells with N-acetyl-l-cysteine (NAC) can help determine if the observed stress is ROS-dependent.[6]
-
Issue 2: Upregulation of ER Stress Markers (e.g., PERK, eIF2α)
-
Possible Cause: The inhibitor may be causing an accumulation of unfolded proteins, leading to ER stress.[9]
-
Troubleshooting Steps:
-
Analyze ER stress markers by Western blot: Probe for key proteins in the UPR pathway such as p-PERK, p-eIF2α, and CHOP.
-
Chemical chaperone co-treatment: Treat cells with a chemical chaperone like 4-PBA or TUDCA to see if it alleviates the stress phenotype.
-
Monitor protein synthesis: Use techniques like puromycin labeling to assess global protein translation rates.
-
Issue 3: Unexpected Cell Death or Apoptosis
-
Possible Cause: The observed cellular stress may be exceeding the cell's capacity to adapt, leading to apoptosis.[9]
-
Troubleshooting Steps:
-
Quantify apoptosis: Use assays such as Annexin V/PI staining followed by flow cytometry or a caspase-3/7 activity assay.
-
Inhibit apoptosis: Co-treat with a pan-caspase inhibitor like Z-VAD-FMK to determine if the cell death is caspase-dependent.
-
Evaluate dose-dependency: A clear dose-dependent increase in apoptosis that correlates with on-target inhibition suggests a potential on-target toxicity.[12]
-
Data Presentation
Table 1: Troubleshooting Cellular Stress with Co-treatment Strategies
| Cellular Stress Phenotype | Proposed Co-treatment Agent | Agent Concentration (starting) | Expected Outcome if Effective |
| Increased ROS Levels | N-acetyl-l-cysteine (NAC) | 1-5 mM | Reduction in ROS levels and downstream stress markers |
| ER Stress | 4-Phenylbutyric acid (4-PBA) | 1-10 mM | Decreased expression of UPR markers (e.g., CHOP) |
| Apoptosis | Z-VAD-FMK | 20-50 µM | Inhibition of caspase activity and reduction in apoptotic cell population |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCFDA
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treatment: Treat cells with the IL-17 pathway inhibitor at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFDA Staining: Remove the treatment media and wash the cells with 1X PBS. Add 10 µM DCFDA in serum-free media and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with 1X PBS. Add 100 µL of 1X PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 2: Western Blotting for ER Stress Markers
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-PERK, p-eIF2α, and β-actin overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Canonical IL-17 signaling pathway leading to pro-inflammatory gene expression.
Caption: A logical workflow for troubleshooting inhibitor-induced cellular stress.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17A functions and the therapeutic use of IL-17A and IL-17RA targeted antibodies for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IL-17 induces cellular stress microenvironment of melanocytes to promote autophagic cell apoptosis in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alleviating Cellular Oxidative Stress through Treatment with Superoxide-Triggered Persulfide Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. 17-AAG Induces Endoplasmic Reticulum Stress-mediated Apoptosis in Breast Cancer Cells, Possibly Through PERK/eIF2α Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular stress can lead to misfolded proteins | Drug Discovery News [drugdiscoverynews.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
NIBR-17 batch-to-batch variability issues
Disclaimer: Information regarding a specific small molecule inhibitor designated "NIBR-17" is not widely available in the public domain. The following technical support guide is a generalized framework designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to small molecule inhibitors, with a focus on batch-to-batch variability. "this compound" is used as a placeholder for a hypothetical compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Batch-to-batch variability is a known challenge in the manufacturing of small molecule inhibitors.[1][2] This can arise from minor differences in the synthesis, purification, or storage of the compound. Key factors that can vary between batches include the purity of the compound, the presence of isomers or enantiomers, different salt forms, or variations in the crystalline structure (polymorphism). These differences can affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to characterize each new batch of this compound to ensure consistency in your experiments.
Q2: How can we test for batch-to-batch variability of this compound in our laboratory?
A2: A multi-pronged approach is recommended to assess the consistency of different batches of this compound. This can include:
-
Analytical Chemistry: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to verify purity and Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to confirm the chemical structure.
-
Biochemical Assays: If the direct target of this compound is known, perform a biochemical assay (e.g., an in vitro kinase assay) to determine the IC50 value for each batch.
-
Cell-Based Assays: Conduct a dose-response experiment in a relevant cell line to compare the potency (e.g., EC50) of different batches.
Q3: Our recent batch of this compound appears to be less soluble than previous batches. How should we proceed?
A3: Solubility issues can significantly impact the effective concentration of the inhibitor in your experiments.[3][4] First, re-verify the recommended solvent and concentration for this compound from the supplier. If the issue persists, you can try the following:
-
Gentle warming of the solution.
-
Sonication to aid dissolution.
-
Using a different solvent, if compatible with your experimental system. It is also advisable to perform a solubility assay to quantify the solubility of the new batch and compare it with previous batches.
Q4: We are observing unexpected off-target effects with this compound. How can we confirm if these are real or an artifact of a specific batch?
A4: Off-target effects can be a significant concern with small molecule inhibitors.[5][6] To determine if the observed effects are due to the inhibition of the intended target or an off-target, you can:
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor that targets the same protein but has a different chemical structure. If the phenotype is replicated, it is more likely an on-target effect.[6]
-
Perform a Rescue Experiment: If possible, overexpress a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target mechanism.[6]
-
Compare Batches: Test a batch of this compound that previously did not show the off-target effect alongside the current batch.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Across Experiments
-
Possible Cause 1: Batch-to-Batch Variability
-
Troubleshooting Step: Qualify each new batch of this compound upon arrival.
-
Protocol: Perform a dose-response experiment with each new lot and compare the IC50/EC50 values to a previously characterized "gold standard" lot.
-
-
Possible Cause 2: Compound Instability
-
Troubleshooting Step: Assess the stability of this compound in your experimental media.
-
Protocol: Prepare a stock solution of this compound and incubate it under the same conditions as your experiment for various durations. Measure the concentration of the active compound at each time point using HPLC.
-
-
Possible Cause 3: Experimental Error
-
Troubleshooting Step: Review and standardize your experimental protocol.
-
Protocol: Ensure consistent cell densities, incubation times, and reagent concentrations. Use appropriate positive and negative controls in every experiment.
-
Issue 2: Unexpected Cellular Toxicity
-
Possible Cause 1: Off-Target Toxicity
-
Troubleshooting Step: Determine if the toxicity is related to the intended target.
-
Protocol: Use a cell line that does not express the target of this compound. If toxicity persists, it is likely due to off-target effects.[5]
-
-
Possible Cause 2: Impurities in the Compound Batch
-
Troubleshooting Step: Analyze the purity of the this compound batch.
-
Protocol: Use HPLC or a similar method to check for the presence of impurities that could be causing toxicity.
-
-
Possible Cause 3: Solvent Toxicity
-
Troubleshooting Step: Evaluate the effect of the solvent on your cells.
-
Protocol: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as a vehicle control.
-
Quantitative Data Summary
Table 1: Hypothetical Batch-to-Batch Variability of this compound
| Batch ID | Purity (by HPLC) | Solubility in PBS (µM) | IC50 (Target Kinase X) (nM) | Cell-Based EC50 (Cell Line Y) (µM) |
| This compound-001 | 99.2% | 150 | 5.2 | 0.8 |
| This compound-002 | 95.8% | 110 | 8.9 | 1.5 |
| This compound-003 | 99.5% | 145 | 4.9 | 0.75 |
Experimental Protocols
Protocol 1: Determination of IC50 by In Vitro Kinase Assay
-
Prepare Reagents:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Recombinant Target Kinase X.
-
Peptide Substrate.
-
ATP (at Km concentration).
-
This compound serial dilutions.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to a 384-well plate.
-
Add 10 µL of Target Kinase X solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect kinase activity using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Validation & Comparative
NIBR-17: A Comparative Analysis of a Novel Pan-PI3K Inhibitor
In the landscape of oncology research, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical target for therapeutic intervention due to its frequent dysregulation in a wide array of human cancers. This has led to the development of numerous PI3K inhibitors, broadly categorized into isoform-specific and pan-PI3K inhibitors. This guide provides a detailed comparison of NIBR-17, a novel pan-class I PI3K inhibitor, with other well-characterized pan-PI3K inhibitors such as Buparlisib (BKM120), Pictilisib (GDC-0941), and Copanlisib (BAY 80-6946). The comparison focuses on their biochemical potency, cellular activity, and in vivo efficacy, supported by experimental data and detailed methodologies.
Biochemical Potency: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other prominent pan-PI3K inhibitors against the four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).
| Inhibitor | p110α (IC50, nM) | p110β (IC50, nM) | p110δ (IC50, nM) | p110γ (IC50, nM) |
| This compound (Compound 17) | 8 | 36 | 6 | 15 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262[1] |
| Pictilisib (GDC-0941) | 3 | 33 | 3 | 75[2][3] |
| Copanlisib (BAY 80-6946) | 0.5 | 3.7 | 0.7 | 6.4[4] |
This compound, also referred to as compound 17 in initial publications, demonstrates potent inhibition across all class I PI3K isoforms.[4] Its balanced potency is a key characteristic of pan-PI3K inhibitors, aiming to broadly suppress PI3K signaling.
Cellular Activity and In Vivo Efficacy
The anti-proliferative activity of these inhibitors is a crucial indicator of their potential therapeutic efficacy. This is often assessed through cell viability assays in various cancer cell lines. Furthermore, in vivo studies using tumor xenograft models provide critical data on an inhibitor's ability to control tumor growth in a living organism.
This compound: Preclinical Profile
A key study by Burger et al. describes the in vitro and in vivo evaluation of a series of 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines, from which this compound (compound 17) was identified as a lead candidate.[4] This compound exhibited suitable pharmacokinetic properties for in vivo testing.[4]
In a mouse xenograft model using the A2780 ovarian cancer cell line, this compound demonstrated a dose-dependent inhibition of tumor growth.[4] This anti-tumor activity was correlated with the in vivo inhibition of AKT(Ser473) phosphorylation, a downstream marker of PI3K pathway activation.[4] While the study did not show complete tumor regression, it established a clear link between the pharmacokinetics of this compound, its pharmacodynamic effect on the PI3K pathway, and its efficacy in controlling tumor growth.[2][4]
Comparative In Vivo Performance
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
PI3K Kinase Activity Assay (HTRF)
This assay is used to determine the IC50 values of inhibitors against purified PI3K isoforms. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Principle: The assay measures the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) from its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2). The detection system uses a FRET (Fluorescence Resonance Energy Transfer) pair consisting of a europium-labeled anti-GST monoclonal antibody that binds to a GST-tagged PH domain and a biotinylated PIP3 tracer recognized by streptavidin-XL665. The PIP3 produced by the kinase reaction competes with the biotinylated PIP3 tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound (e.g., this compound) at various concentrations.
-
Enzyme and Substrate Addition: Add the respective PI3K isoform (p110α, β, δ, or γ) and the PIP2 substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader to measure the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A2780) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PI3K inhibitor (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A2780) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the PI3K inhibitor (e.g., this compound) via a suitable route (e.g., oral gavage) at different doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumor and plasma samples can be collected to analyze downstream signaling markers (e.g., p-AKT) and drug concentrations.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate metrics such as tumor growth inhibition (TGI).
Visualizing the Landscape
To better understand the context of this compound and other pan-PI3K inhibitors, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow, and a conceptual comparison of the inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by pan-PI3K inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of a PI3K inhibitor.
Caption: Logical relationship of this compound to other pan-PI3K inhibitors.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Design, synthesis, and biological evaluation of novel bivalent PI3K inhibitors for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NIBR-17 and Isoform-Selective PI3K Inhibitors
In the landscape of cancer therapeutics and immunological research, the phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Dysregulation of this pathway is a common feature in numerous human cancers and inflammatory diseases. While pan-PI3K inhibitors have demonstrated clinical activity, their broad action can lead to significant off-target effects. This has spurred the development of isoform-selective inhibitors to achieve more targeted therapeutic intervention with improved safety profiles. This guide provides a comparative overview of NIBR-17, a pan-class I PI3K inhibitor, and a selection of prominent isoform-selective inhibitors, supported by experimental data and methodologies.
Potency and Selectivity Profile
This compound is characterized as a pan-class I PI3K inhibitor, exhibiting activity against all four class I isoforms (p110α, p110β, p110γ, and p110δ). In contrast, isoform-selective inhibitors are designed to target specific p110 subunits, which are implicated in distinct cellular functions and disease pathologies. For instance, p110α is frequently mutated in cancer, p110β is associated with PTEN-deficient tumors, and p110δ and p110γ play crucial roles in immune cell signaling.[1][2][3][4][5]
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors. The table below summarizes the IC50 values of this compound and several well-characterized isoform-selective PI3K inhibitors against the class I PI3K isoforms.
| Inhibitor | Target | p110α (IC50, nM) | p110β (IC50, nM) | p110γ (IC50, nM) | p110δ (IC50, nM) | Reference(s) |
| This compound | Pan-Class I | 1 | 9.2 | 9 | 20 | [6] |
| Alpelisib (BYL719) | p110α-selective | 5 | ~1200 | ~250 | ~290 | [7][8] |
| GDC-0077 | p110α-selective | 0.038 | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | [7] |
| TGX-221 | p110β-selective | 5000 | 5 | - | - | [9][10] |
| GSK2636771 | p110β-selective | >900-fold selectivity | - | >900-fold selectivity | >10-fold selectivity | [9] |
| Idelalisib (CAL-101) | p110δ-selective | >40-300-fold selectivity | >40-300-fold selectivity | >40-300-fold selectivity | 2.5 | [10][11] |
| IC-87114 | p110δ-selective | >100,000 | 75,000 | 29,000 | 500 | [12][13] |
| AS-605240 | p110γ-selective | >18-fold selectivity | >80-fold selectivity | 8 | >30-fold selectivity | [9] |
Note: IC50 values can vary depending on the specific assay conditions. The selectivity is often expressed as a fold-difference in IC50 compared to the primary target.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust in vitro and cell-based assays. Below are detailed protocols for key experiments commonly employed in the characterization of PI3K inhibitors.
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.
-
Principle: The assay quantifies the phosphorylation of the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a specific PI3K isoform in the presence of ATP.
-
Protocol:
-
Recombinant human p110/p85 heterodimers for each isoform (α, β, γ, δ) are used.
-
The inhibitor is serially diluted to a range of concentrations.
-
The kinase, inhibitor, and the lipid substrate (PIP2) are incubated together in a reaction buffer containing ATP and MgCl2. A common method uses radio-labeled [γ-32P]ATP to trace the phosphate transfer.[13]
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the lipids are extracted.
-
The amount of radiolabeled PIP3 produced is quantified using techniques such as thin-layer chromatography (TLC) followed by autoradiography or a scintillation counter.
-
Alternatively, a non-radioactive method can be employed where the amount of ADP produced is measured using a coupled enzyme system that generates a fluorescent or luminescent signal.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Phospho-Akt Assay
This assay assesses the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
-
Principle: Activation of the PI3K pathway leads to the phosphorylation of Akt at serine 473 (p-Akt). A reduction in p-Akt levels in the presence of an inhibitor indicates pathway inhibition.
-
Protocol:
-
Cells are seeded in multi-well plates and cultured to a suitable confluency.
-
Cells are serum-starved to reduce basal PI3K activity.
-
Cells are pre-treated with various concentrations of the PI3K inhibitor for a specified duration (e.g., 1-2 hours).
-
The PI3K pathway is then stimulated with an appropriate agonist, such as a growth factor (e.g., insulin, EGF) or a cytokine.
-
Following stimulation, the cells are lysed to extract proteins.
-
The levels of phosphorylated Akt (p-Akt) and total Akt are determined by Western blotting or an ELISA-based method using specific antibodies.
-
The p-Akt signal is normalized to the total Akt signal to account for variations in protein loading.
-
IC50 values are determined by plotting the normalized p-Akt levels against the inhibitor concentration.[14]
-
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To better understand the context of PI3K inhibition, the following diagrams illustrate the signaling cascade and a typical experimental workflow.
Caption: The PI3K signaling pathway and points of inhibition.
Caption: Workflow for PI3K inhibitor potency determination.
Conclusion
The choice between a pan-PI3K inhibitor like this compound and an isoform-selective agent depends on the specific research question or therapeutic strategy. This compound offers broad inhibition of class I PI3K signaling, which may be advantageous in contexts where multiple isoforms contribute to pathology. However, this broad activity may come at the cost of increased toxicity. Isoform-selective inhibitors provide a more targeted approach, allowing for the dissection of the roles of individual p110 subunits and potentially offering a better therapeutic window. The data and protocols presented in this guide serve as a foundational resource for researchers to make informed decisions in the selection and application of PI3K inhibitors.
References
- 1. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches to inhibitor design for the p110β PI 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunoportal.com [immunoportal.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
Validating NIBR-17 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NIBR-17's performance in engaging its target, the class I phosphoinositide 3-kinases (PI3Ks), against other relevant inhibitors. The information herein is supported by experimental data to aid in the evaluation and potential application of this compound in preclinical research.
This compound is a potent, pan-class I PI3K inhibitor that has demonstrated efficacy in preclinical models.[1] Validating the direct interaction of a compound with its intended target is a critical step in drug discovery, providing confidence in the mechanism of action and guiding further development. This guide outlines the key experimental approaches used to confirm this compound's engagement with PI3K and compares its activity with other well-characterized pan-class I PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120).
Biochemical Potency Against Class I PI3K Isoforms
The initial validation of a kinase inhibitor's target engagement is typically performed using biochemical assays that measure the inhibitor's ability to block the enzymatic activity of the purified target protein. For PI3K inhibitors, this involves quantifying the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
This compound demonstrates potent, low nanomolar inhibition across all four class I PI3K isoforms (α, β, γ, and δ).[2] Its inhibitory profile is comparable to, and in some cases more potent than, Pictilisib and Buparlisib, as detailed in the table below.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | 1 | 9.2 | 9 | 20 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
Cellular Target Engagement: Inhibition of Downstream Signaling
Effective target engagement within a cellular context is a crucial second step in validation. For PI3K inhibitors, this is commonly assessed by measuring the phosphorylation status of downstream effector proteins in the signaling pathway. A key pharmacodynamic (PD) biomarker for PI3K pathway activation is the phosphorylation of Akt at serine 473 (p-Akt Ser473). Inhibition of this phosphorylation event indicates that the compound is engaging and inhibiting PI3K within the cell.
This compound has been shown to effectively inhibit the phosphorylation of Akt in cellular assays. In human A2780 ovarian cancer cells, this compound inhibited p-Akt (Ser473) with an EC50 of 0.09 μM after a 1-hour treatment.[1] This demonstrates that this compound can penetrate the cell membrane and engage its intracellular target to produce a functional downstream effect.
In Vivo Target Engagement and Efficacy
The ultimate validation of target engagement comes from in vivo studies where the compound's ability to modulate its target in a living organism and elicit a therapeutic response is evaluated. For this compound, in vivo target engagement was demonstrated in a mouse xenograft model using A2780 human ovarian cancer cells. Administration of this compound resulted in a dose-dependent inhibition of p-Akt (Ser473) in the tumor tissue, confirming that the compound reached its target in vivo and modulated the PI3K signaling pathway.[3][4] This target modulation was associated with significant tumor growth inhibition.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Biochemical PI3K Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Materials:
-
Purified recombinant human PI3Kα, β, γ, and δ enzymes
-
Lipid substrate (e.g., PIP2)
-
ATP (radiolabeled [γ-³³P]ATP or for use in ADP-Glo™ or similar detection systems)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagents (e.g., for Scintillation Proximity Assay or luminescence-based ADP detection)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, lipid substrate, and the respective PI3K isoform.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction.
-
Detect the amount of product formed (e.g., ³³P-labeled PIP3 or ADP).
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
Cellular p-Akt (Ser473) Western Blot Protocol
This method is used to determine the effect of a PI3K inhibitor on the phosphorylation of Akt in cultured cells.
Materials:
-
A2780 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time (e.g., 1 hour).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Quantify the band intensities to determine the extent of p-Akt inhibition.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway and the experimental workflows.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for p-Akt (Ser473) Western Blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunoportal.com [immunoportal.com]
- 3. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Pan-PI3K Inhibitors: NIBR-17 and Buparlisib (BKM120)
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical focus for drug development due to its frequent dysregulation in a multitude of human cancers. This guide provides a comparative overview of the preclinical efficacy of two pan-class I PI3K inhibitors: NIBR-17 and the extensively studied compound, Buparlisib (BKM120). Both agents target all four class I PI3K isoforms (α, β, γ, and δ), playing a crucial role in inhibiting tumor cell growth, proliferation, and survival.[1][2][3]
Quantitative Efficacy and In Vitro Potency
Table 1: In Vitro Potency (IC50) of this compound and Buparlisib Against Class I PI3K Isoforms
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| This compound | 1 | 9.2 | 9 | 20 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
Data for this compound sourced from TargetMol Chemicals. Data for Buparlisib sourced from Selleck Chemicals.[1]
Table 2: Comparative In Vivo Efficacy in A2780 Ovarian Cancer Xenograft Model
| Compound | Dosing Regimen | Tumor Model | Observed Efficacy |
| This compound | 60 mg/kg, twice daily | A2780 Ovarian Cancer Xenograft | 50% tumor growth inhibition. |
| Buparlisib (BKM120) | 30, 60, or 100 mg/kg | A2780 Ovarian Cancer Xenograft | Complete inhibition of pAktser473. |
Data for this compound sourced from Burger MT, et al. (2010). Data for Buparlisib sourced from Selleck Chemicals.[1]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Both this compound and Buparlisib function as ATP-competitive inhibitors of class I PI3K enzymes. By binding to the ATP-binding pocket of the PI3K catalytic subunit, they prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT, which in turn inhibits the mTOR pathway. The net effect is the suppression of crucial cellular processes for tumor growth and survival, including protein synthesis, cell cycle progression, and the inhibition of apoptosis.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of PI3K inhibitors.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a murine xenograft model.
Protocol:
-
Cell Culture and Implantation: A2780 human ovarian cancer cells are cultured in appropriate media.[4] A suspension of 5-10 x 10^6 cells in a suitable buffer (e.g., PBS with Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration: The test compound (this compound or Buparlisib) is administered orally or via another appropriate route at the specified dose and schedule. The vehicle control group receives the formulation without the active compound.
-
Monitoring: Tumor volume is measured 2-3 times weekly using calipers (Volume = 0.5 x length x width²). Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Cell Proliferation (MTT) Assay
Objective: To determine the in vitro anti-proliferative activity of a test compound.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A2780) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound is prepared in culture medium. The existing medium is replaced with the medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[5]
Western Blot Analysis for Pathway Inhibition
Objective: To assess the effect of a test compound on the phosphorylation status of key signaling proteins within the PI3K pathway.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the test compound at various concentrations for a specified duration. After treatment, cells are washed with cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., phospho-AKT, total AKT). Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative levels of the target protein.[6][7]
Conclusion
Both this compound and Buparlisib are potent pan-class I PI3K inhibitors with demonstrated preclinical anti-cancer activity. While Buparlisib has been more extensively studied in various clinical trials, the available data for this compound suggests it is a highly potent inhibitor of the PI3K pathway. The provided data and protocols offer a framework for researchers to further evaluate and compare the efficacy of these and other PI3K inhibitors in relevant cancer models. Direct comparative studies, particularly in vivo, would be invaluable for a definitive assessment of their relative therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NIBR-17: A Potent Pan-Class I PI3K Inhibitor with Defined Selectivity
For Immediate Release
A comprehensive analysis of the kinase inhibitor NIBR-17 reveals its potent and specific activity against Class I Phosphoinositide 3-kinases (PI3Ks), with a notable selectivity profile against a wider range of protein kinases. This guide provides a detailed comparison of this compound's cross-reactivity, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, identified by its CAS number 944396-88-7 and molecular formula C18H20N8O2, is a pan-Class I PI3K inhibitor.[1][2][3] It demonstrates high potency against the four isoforms of Class I PI3K, with reported IC50 values of 1 nM for PI3Kα, 9.2 nM for PI3Kβ, 9 nM for PI3Kδ, and 20 nM for PI3Kγ.[1][2] This potent inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, positions this compound as a significant tool for cancer research.
Cross-Reactivity Profile of this compound
While comprehensive kinome-wide screening data for this compound against a broad panel of protein kinases is not publicly available, its primary activity as a pan-Class I PI3K inhibitor has been established. The selectivity within the PI3K family and against other kinases is a crucial aspect of its potential therapeutic application, as off-target effects can lead to unforeseen side effects.
Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms
| Kinase Target | IC50 (nM) |
| PI3Kα | 1 |
| PI3Kβ | 9.2 |
| PI3Kδ | 9 |
| PI3Kγ | 20 |
Data sourced from publicly available information on this compound.[1][2]
Experimental Protocols
The determination of the inhibitory activity of this compound and its cross-reactivity profile typically involves a series of biochemical and cell-based assays. While the specific protocol used for this compound is not detailed in the available literature, the following represents a standard methodology for characterizing PI3K inhibitors.
Biochemical Kinase Assay (Example Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, and other kinases for cross-reactivity screening)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3Ks)
-
ATP (adenosine triphosphate)
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
Test compound (this compound)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay system)
-
Multi-well plates
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of a multi-well plate.
-
Inhibitor Addition: The diluted this compound or vehicle control (DMSO) is added to the respective wells.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a suitable detection method. For PI3Ks, this often involves quantifying the amount of ADP produced.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway, a common experimental workflow for assessing kinase inhibitor selectivity, and a logical diagram for evaluating cross-reactivity.
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Caption: Logical relationship of this compound's activity against primary and off-target kinases.
References
Independent Validation of NIBR-17 Activity: A Comparative Analysis with Pan-Class I PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-class I phosphoinositide 3-kinase (PI3K) inhibitor NIBR-17 with other well-characterized inhibitors in its class, namely BKM120 (Buparlisib) and GDC-0941 (Pictilisib). While direct independent validation studies for this compound are not extensively available in the public domain, this guide offers a comparative analysis based on its known biochemical potency against class I PI3K isoforms. The information presented is intended to assist researchers in evaluating its potential activity and in the design of further validation experiments.
Biochemical Activity Profile
This compound is a potent pan-class I PI3K inhibitor with inhibitory activity across all four isoforms (α, β, γ, δ). A comparison of its half-maximal inhibitory concentrations (IC50) with those of BKM120 and GDC-0941 is summarized below. This data is crucial for understanding the inhibitor's potency and selectivity profile at a biochemical level.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 1 | 9.2 | 9 | 20 |
| BKM120 (Buparlisib) | 52[1][2] | 166[1][2] | 262[1][2] | 116[1][2] |
| GDC-0941 (Pictilisib) | 3[3][4][5] | 33[3][4][5] | 75[3][4][5] | 3[3][4][5] |
PI3K Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Pan-class I PI3K inhibitors, such as this compound, act by blocking the catalytic activity of the p110 subunits of the class I PI3K isoforms, thereby inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] This prevents the downstream activation of Akt and other effector proteins.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. gsk3b.com [gsk3b.com]
A Head-to-Head Benchmarking Analysis of NIBR-17 Against Clinical PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational pan-Class I PI3K inhibitor, NIBR-17, against a panel of established clinical phosphoinositide 3-kinase (PI3K) inhibitors. The following sections detail the biochemical potency, cellular activity, and in vivo efficacy of these compounds, supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and development purposes.
Biochemical Potency: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and several clinical PI3K inhibitors against the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This compound demonstrates potent, pan-isoform inhibition with low nanomolar activity against all four Class I PI3K isoforms.
| Inhibitor | Type | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound | Pan-PI3K | 1 | 9.2 | 20 | 9 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 3 | 75 |
| Alpelisib (BYL719) | PI3Kα-selective | 5 | 1200 | 290 | 250 |
| Idelalisib (CAL-101) | PI3Kδ-selective | 820 | 565 | 2.5 | 89 |
| Duvelisib (IPI-145) | PI3Kδ/γ-selective | 1602 | 85 | 2.5 | 27.4 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential of cancer drug candidates. The table below summarizes available data on the in vivo efficacy of this compound and clinical PI3K inhibitors in various human tumor xenograft models. This compound has been shown to inhibit tumor growth in an A2780 ovarian cancer xenograft model.[1]
| Inhibitor | Cancer Model | Dosing | Efficacy |
| This compound | A2780 (ovarian) | Not specified | Tumor growth inhibition[1] |
| Pictilisib (GDC-0941) | U87MG (glioblastoma), IGROV1 (ovarian) | 150 mg/kg, oral | 98% and 80% growth inhibition, respectively[2] |
| Buparlisib (BKM120) | HER2-amplified breast cancer cell lines | 35 mg/kg, oral, daily | Significant tumor growth inhibition |
| Alpelisib (BYL719) | PIK3CA-mutant breast cancer | 50 mg/kg, oral, daily | Tumor stasis to regression |
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the activity of PI3K inhibitors.
Biochemical Kinase Assays
Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms. A common method is a radiometric assay or a fluorescence-based assay.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101) are used. The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.
-
Inhibitor Incubation: The PI3K enzyme is pre-incubated with serially diluted concentrations of the test compound (e.g., this compound) for a defined period at room temperature.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a mixture containing the lipid substrate and ATP (often [γ-³²P]ATP for radiometric assays). The reaction is allowed to proceed for a specific time at room temperature.
-
Reaction Termination and Product Detection: The reaction is stopped, and the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is separated from the substrate and quantified. For radiometric assays, this is often done using thin-layer chromatography (TLC) followed by autoradiography. For fluorescence-based assays, a variety of detection methods are available, such as those that measure ADP production.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assays
Cell-based assays are crucial for determining the effect of an inhibitor on cell viability and proliferation in a more physiologically relevant context.
General Protocol:
-
Cell Culture: Cancer cell lines with known PI3K pathway activation status (e.g., PIK3CA mutations or PTEN loss) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the PI3K inhibitor for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT or CellTiter-Glo® assays, which quantify metabolic activity or ATP content, respectively, as a surrogate for cell number.
-
GI50/IC50 Calculation: The concentration of the inhibitor that causes 50% growth inhibition (GI50) or reduces cell viability by 50% (IC50) is determined from the dose-response curves.
In Vivo Tumor Xenograft Models
In vivo xenograft models in immunocompromised mice are used to assess the anti-tumor efficacy of a drug candidate.
General Protocol:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into vehicle control and treatment groups.
-
Drug Administration: The test compound is administered to the treatment group, typically orally via gavage, at a specified dose and schedule. The vehicle control group receives the formulation without the active compound.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. This can be expressed as tumor growth inhibition (TGI) or tumor regression.
Visualizing the Comparison
To further illustrate the context of this comparison, the following diagrams visualize the PI3K signaling pathway, a typical experimental workflow for inhibitor benchmarking, and the logical framework of the comparison.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for benchmarking PI3K inhibitors.
Caption: Logical framework for comparing this compound to clinical PI3K inhibitors.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for NIBR-17
Researchers and scientists handling NIBR-17 are tasked with the critical responsibility of its proper disposal to ensure personal safety and environmental protection. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound.
Key Hazard and Disposal Information for this compound
The following table summarizes the essential quantitative and qualitative data regarding the hazards and disposal of this compound, based on its Safety Data Sheet (SDS).[1]
| Parameter | Value/Instruction | Citation |
| Chemical Formula | C18H20N8O2 | [1] |
| Molecular Weight | 380.4 g/mol | [1] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
| Accidental Release Measures | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material according to Section 13 of the SDS. | [1] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. | [1] |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following procedures are designed to provide clear, actionable guidance for research personnel.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE) as specified above.
-
Designated, labeled hazardous waste container.
-
Chemical fume hood.
-
Spill kit with absorbent materials.
Step-by-Step Disposal Procedure:
-
Preparation and PPE: Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1] All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Ensure the hazardous waste container is compatible with this compound.
-
Keep the container securely closed when not in use.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").
-
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[1]
-
Disposal: Arrange for the pickup and final disposal of the this compound waste through your institution's EHS department. They will ensure the waste is transported to an approved waste disposal plant for proper treatment and disposal, in compliance with all local, state, and federal regulations.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent, such as alcohol, followed by a thorough washing.[1] Dispose of all cleaning materials as hazardous waste.
-
Emergency Procedures: In case of an accidental spill, immediately evacuate the area and follow the accidental release measures outlined in the SDS.[1] Use a spill kit to contain and absorb the spill, and dispose of the cleanup materials as hazardous waste.[1]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistical Information for Handling NIBR-17
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of NIBR-17, a pan-class I PI3K inhibitor. The following procedural guidance and operational plans are designed to build trust and provide value beyond the product itself, making this your preferred source for laboratory safety information.
Hazard Identification and Safety Precautions
This compound is classified as a substance that is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety glasses with side-shields | Must be worn at all times in the laboratory. |
| Hand Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile) are required. |
| Skin and Body Protection | Laboratory coat | A standard laboratory coat is mandatory. |
| Respiratory Protection | Appropriate respirator | Use in well-ventilated areas. A respirator may be necessary for handling large quantities or in case of aerosol generation. |
Hazard Summary
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects. |
Quantitative Safety Data
Quantitative toxicological data for this compound, such as Occupational Exposure Limits (OELs), Lethal Dose (LD50), and Lethal Concentration (LC50), were not available in the public domain at the time of this publication. It is recommended to handle this compound with a high degree of caution, assuming high potency and toxicity.
| Data Point | Value | Species | Route |
| Occupational Exposure Limit (OEL) | Not Available | - | - |
| LD50 (Oral) | Not Available | - | - |
| LC50 (Aquatic) | Not Available | - | - |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Procedure | Guideline |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Protect from direct sunlight. |
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for operational efficiency and environmental protection.
Experimental Workflow
The following diagram outlines a typical workflow for a cell-based assay using this compound.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed contractor. Do not dispose of down the drain. |
| Contaminated Labware | Decontaminate if possible, or dispose of as hazardous waste. |
| Contaminated PPE | Dispose of as hazardous waste. |
Experimental Protocol: Representative PI3K Inhibition Assay
While a specific experimental protocol for this compound was not found, the following is a detailed, representative methodology for a cell-based assay to evaluate a PI3K inhibitor.
Objective: To determine the effect of a PI3K inhibitor on the phosphorylation of a downstream target (e.g., Akt) in a cancer cell line.
Materials:
-
Cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
PI3K inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium until they reach 70-80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into 6-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the PI3K inhibitor in DMSO. Make serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PI3K inhibitor or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specific time period (e.g., 1, 6, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phospho-Akt to total Akt and the loading control (GAPDH).
Signaling Pathway
This compound is a pan-class I PI3K inhibitor. The following diagram illustrates the general PI3K signaling pathway and the point of inhibition by this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
